Product packaging for Aluminium sodium orthosilicate hydrate(Cat. No.:CAS No. 12251-30-8)

Aluminium sodium orthosilicate hydrate

Cat. No.: B1143698
CAS No.: 12251-30-8
M. Wt: 160.069688
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Description

Contextualization within Complex Silicate (B1173343) Hydrate (B1144303) Chemistry and Advanced Inorganic Materials Science

Aluminium sodium orthosilicate (B98303) hydrate is a member of the broader class of sodium aluminosilicate (B74896) hydrate (N-A-S-H) materials. These materials are central to the field of inorganic chemistry, particularly in the study of geopolymers, which are considered sustainable alternatives to conventional Portland cement. frontiersin.orgacs.org The chemistry of these hydrates is complex, involving three-dimensional networks of silicate and aluminate tetrahedra. frontiersin.orgaimspress.com In the landscape of advanced inorganic materials, these compounds are investigated for their potential in various applications, including as adsorbents and in catalysis, owing to their often porous and amorphous or semi-crystalline structures. researchgate.net The study of sodium aluminosilicate hydrates contributes to a deeper understanding of the structure-property relationships in amorphous and nanostructured materials. researchgate.net

Academic Significance and Contemporary Research Directions for Aluminium Sodium Orthosilicate Hydrate

The academic significance of this compound and its related N-A-S-H gels lies primarily in their role as the principal binding phase in geopolymer cements. frontiersin.orgacs.org Research into these materials is driven by the quest for more environmentally friendly construction materials, as the production of Portland cement is a major source of carbon dioxide emissions. frontiersin.org

Contemporary research is heavily focused on understanding the molecular structure and the long-term durability of these materials. researchgate.netrsc.org A key area of investigation is the influence of the silicon-to-aluminum (Si/Al) ratio on the final properties of the hydrated gel. aimspress.comresearchgate.netbohrium.com This ratio is a critical parameter that dictates the degree of cross-linking in the aluminosilicate network, affecting everything from mechanical strength to thermal stability. acs.orgaimspress.com

Modern research employs a combination of advanced analytical techniques and molecular modeling to probe the structure of these often amorphous or poorly crystalline materials. Techniques such as multinuclear solid-state nuclear magnetic resonance (NMR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) are used to characterize the solid phase. researchgate.net These experimental approaches are increasingly complemented by molecular dynamics (MD) simulations, which provide valuable insights into the atomic-scale structure, formation mechanisms, and mechanical behavior of these hydrates. acs.orgaimspress.comrsc.org

A significant research direction involves studying the thermodynamic properties and solubility of N-A-S-H gels to predict their long-term performance and stability in various environments. researchgate.netbohrium.comrsc.org Understanding the leaching behavior of sodium and other components is also crucial for assessing the environmental impact and durability of these materials. frontiersin.org

Fundamental Chemical Principles Governing Orthosilicate Hydrate Systems

The chemistry of this compound is governed by several fundamental principles of silicate and aluminosilicate chemistry. The core of the structure is a three-dimensional framework of corner-sharing SiO₄ and AlO₄ tetrahedra. frontiersin.orgresearchgate.net

The incorporation of aluminum into the silicate network is a key feature. Since Al³⁺ replaces Si⁴⁺, a charge imbalance is created. This negative charge is compensated by the presence of extra-framework cations, which are typically alkali or alkaline earth metals. In the case of this compound, this role is filled by Na⁺ ions. frontiersin.orgresearchgate.net These sodium ions are hydrated and reside in the pores and cavities of the aluminosilicate framework. researchgate.net

The geopolymerization process, which leads to the formation of these hydrates, involves the dissolution of aluminosilicate source materials in a highly alkaline solution, followed by the polycondensation of silicate and aluminate species. acs.org This process results in the formation of a three-dimensional amorphous or semi-crystalline network. acs.org

The properties of the resulting hydrate are strongly dependent on the Si/Al ratio. A higher Si/Al ratio generally leads to a more cross-linked and stable network. acs.orgresearchgate.net The connectivity of the tetrahedral units is often described using Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting a given tetrahedron to its neighbors.

Interactive Table: Influence of Synthesis Parameters on N-A-S-H Gel Properties

Parameter Influence Research Finding
Si/Al Ratio Affects the degree of polymerization and stability. Lower solubility is observed for N-A-S-H gels with a higher bulk Si/Al ratio. researchgate.net
Alkali Concentration Influences the dissolution of precursors and the final structure. The structure of the synthesized product can change with varying alkali concentration. researchgate.net
Temperature Affects the rate of reaction and the final phase assemblage. The self-diffusivity of water and sodium ions increases with temperature. rsc.org

| Curing Time | Determines the extent of the polycondensation reaction. | The structure of the product evolves with increasing reaction time. researchgate.net |

Historical Trajectories in the Scientific Understanding of this compound Analogs

The scientific understanding of this compound is deeply rooted in the extensive research history of synthetic zeolites, which are crystalline aluminosilicates with well-defined pore structures. Research into synthetic zeolites surged in the mid-20th century, driven by their utility as catalysts and molecular sieves in the petrochemical industry. These early studies laid the groundwork for understanding the synthesis and characterization of aluminosilicate materials in general.

The term "geopolymer" was introduced in the 1970s to describe alkali-activated aluminosilicate binders. This shifted some of the research focus towards amorphous and semi-crystalline sodium aluminosilicate hydrates, recognizing their potential as cementitious materials.

In recent decades, the drive for sustainable technologies has reinvigorated research into these materials. The development of advanced analytical techniques and computational modeling has allowed for a much more detailed understanding of the complex, often non-crystalline, structures of N-A-S-H gels. researchgate.netrsc.org This has led to a more nuanced view of their structure, moving beyond simple analogies to crystalline zeolites and towards models that can account for their amorphous nature and the critical role of the Si/Al ratio. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH2NaO5Si B1143698 Aluminium sodium orthosilicate hydrate CAS No. 12251-30-8

Properties

CAS No.

12251-30-8

Molecular Formula

AlH2NaO5Si

Molecular Weight

160.069688

Synonyms

aluminium sodium orthosilicate hydrate

Origin of Product

United States

Advanced Synthetic Methodologies and Process Control for Aluminium Sodium Orthosilicate Hydrate

Hydrothermal Synthesis Optimization for Aluminium Sodium Orthosilicate (B98303) Hydrate (B1144303) Crystallizationmonash.eduiza-online.org

Hydrothermal synthesis stands out as a prevalent method for crystallizing sodium aluminosilicates. This process involves heating aqueous solutions or gels of silica (B1680970) and alumina (B75360) precursors with a sodium source in a sealed vessel, such as a Teflon-lined autoclave, under autogenous pressure. iza-online.orggoogle.com The formation of crystalline phases is highly dependent on a multitude of interacting factors, including temperature, reaction time, pressure, precursor types, stoichiometry, pH, and alkali concentration. google.com

Influence of Temperature, Reaction Duration, and Pressure on Hydrate Formationmonash.eduresearchgate.net

Temperature is a critical parameter that governs the kinetics of both nucleation and crystal growth. mdpi.com Elevating the temperature generally increases the solubility of the aluminosilicate (B74896) precursors and accelerates the rate of crystallization. nih.gov However, the relationship is complex; for instance, some aluminosilicate systems exhibit retrograde solubility, where higher temperatures can actually lead to lower supersaturation levels. nih.gov The production temperature for aluminosilicate materials can be influenced by the composition, with the introduction of alkali oxides like sodium oxide potentially lowering the required temperature or widening the viable processing range by reducing the structural connectivity of the aluminosilicate network. mdpi.com

The duration of the hydrothermal treatment is crucial for achieving the desired crystalline phase and avoiding the formation of more thermodynamically stable but potentially undesirable phases. google.com The process typically involves an initial gel formation stage, which is then aged to promote crystallization. google.com The time required for this transformation is intrinsically linked to the temperature and pressure of the system.

Pressure within the autoclave, typically autogenous (the pressure generated by heating the sealed system), influences the solubility of reactants and the stability of the hydrated phases. While less frequently studied as an independent variable compared to temperature and time, it is an inherent condition of the hydrothermal process that affects reaction pathways.

Role of Precursor Materials and Stoichiometric Ratios (Si/Al, Na/Al)monash.eduresearchgate.nettandfonline.comascelibrary.org

The choice of precursor materials is fundamental to the synthesis of Aluminium Sodium Orthosilicate Hydrate. Common sources for silicon include sodium silicate (B1173343), tetramethylorthosilicate (TMOS), tetraethyl orthosilicate (TEOS), fumed silica, and even industrial byproducts like rice husk. researchgate.netorientjchem.orgresearchgate.net Aluminum precursors often include sodium aluminate, aluminum chloride, or aluminum trisecbutoxide. researchgate.netorientjchem.org The purity and reactivity of these precursors significantly impact the reaction kinetics and the properties of the final product. Studies have shown that using a one-step co-condensation sol-gel process to create a uniform aluminosilicate precursor leads to superior geopolymer products compared to physically mixing separately synthesized silica and alumina gels, highlighting the importance of precursor homogeneity. ascelibrary.orgconsensus.app

The stoichiometric ratios of the reactants, particularly the Si/Al and Na/Al ratios, are determining factors for the structure of the resulting aluminosilicate. The Si/Al ratio in the final product can be controlled by adjusting the initial precursor concentrations. researchgate.net The Na/Al molar ratio, which typically ranges from approximately 0.4 to 1, is also a function of the initial reaction conditions. researchgate.net These ratios govern the framework charge and the incorporation of sodium ions, which act in a charge-balancing role within the three-dimensional aluminosilicate framework. monash.edu

Below is a data table summarizing the effects of varying reactant concentrations on the properties of synthesized sodium aluminosilicate (SAS), based on findings from studies involving the simultaneous addition of sodium silicate and aluminate. researchgate.net

Interactive Table: Effect of Reactant Ratios on Sodium Aluminosilicate Properties

Initial Reactant ConditionsResulting SiO₂:Al₂O₃ Molar RatioResulting Na/Al Molar RatioBET Surface Area (m²/g)Pore Volume (cm³/g)
Low Reactant Concentration5.80.43180.85
Neutral pH Conditions3.50.71500.50
High Reactant Concentration2.21.0800.30
High pH Conditions2.50.91200.45

Impact of pH and Alkali Concentration on Reaction Pathwaysresearchgate.net

High alkali (NaOH) concentrations promote the dissolution of the aluminosilicate gel phase, making the constituent ions available for the nucleation and growth of crystalline structures. google.com The concentration of sodium ions not only plays a role in the final structure as a charge-balancing cation but also affects the ionic strength of the medium, which can influence the stability of intermediate species and the rate of gel formation. monash.edu The release of hydroxyl ions during reactions, particularly from the aluminous components, is significant even at high pH values (e.g., pH 9), indicating the ongoing reactivity of the aluminum centers under alkaline conditions. researchgate.net

Controlled Precipitation and Sol-Gel Routes for Aluminium Sodium Orthosilicate Hydratemonash.eduresearchgate.nettandfonline.com

Beyond direct hydrothermal methods, controlled precipitation and sol-gel routes offer more refined control over the final material's properties, such as particle size, morphology, and porosity. These techniques are centered on managing the initial stages of solid formation from a solution.

Mechanisms of Nucleation and Particle Growth Controliza-online.orgnih.gov

The formation of a solid crystalline phase from a solution is initiated by nucleation, a process driven by supersaturation, which is the chemical potential difference between the dissolved species and the solid phase. mdpi.com The nucleation and growth of sodium aluminosilicate hydrate gel is not a simple one-step process but involves intermediate phases. monash.edu

The mechanism can be described by a non-classical pathway involving several steps:

Dissolution and Hydrolysis : Precursors dissolve to form Si and Al monomers. monash.edu

Oligomerization : These monomers react to form small aluminosilicate oligomers or prenucleation clusters, which can be just 1-2 nm in size. monash.edunih.gov

Aggregation : These clusters aggregate to form larger particles (~15 nm) or a primary amorphous gel phase. monash.edumdpi.com

Transformation : Over time, this amorphous phase reorganizes and transforms into the more stable, crystalline sodium aluminosilicate hydrate network. monash.edumdpi.com

Controlling nucleation is key to controlling the final particle size. This can be achieved by carefully managing the level of supersaturation through factors like temperature and reactant concentration. mdpi.comnih.gov Seeding, the practice of adding small crystals of the desired phase to the synthesis mixture, is another powerful technique. iza-online.org These seeds act as pre-existing nuclei, promoting crystal growth over new nucleation, which can lead to a more uniform particle size distribution and enhanced crystallization rates. iza-online.org

Interactive Table: Overview of Nucleation Mechanisms

Nucleation TypeDescriptionDriving ForceTypical Context in Synthesis
Primary Homogeneous Spontaneous formation of nuclei directly from a supersaturated solution without the influence of foreign particles. iza-online.orgmdpi.comHigh supersaturation. mdpi.comOccurs in highly pure and highly supersaturated "crystal clear" solutions. iza-online.org
Primary Heterogeneous Nucleation catalyzed by the presence of foreign surfaces, such as impurities or the walls of the reaction vessel. iza-online.orgmdpi.comLower supersaturation compared to homogeneous. mdpi.comCommon in most industrial syntheses due to the presence of amorphous gel surfaces. iza-online.org
Secondary (Initial Breeding) Nucleation initiated by microcrystalline fragments washed off from added seed crystals. iza-online.orgPresence of seed crystals.Used in seeded crystallizations to control particle size and accelerate the process. iza-online.org
Non-Classical Formation via intermediate phases, such as prenucleation clusters and amorphous aggregates, rather than direct ion-by-ion addition. monash.edunih.govAggregation of stable or metastable clusters. monash.eduIncreasingly recognized as the dominant pathway for sodium aluminosilicate gel formation. monash.edu

Utilization of Templating Agents and Surfactants in Synthesisiza-online.orgnih.gov

Templating agents and surfactants are organic molecules used to direct the structure and morphology of the synthesized material. These molecules act as structure-directing agents (SDAs), around which the inorganic framework of the aluminosilicate forms.

In hydrothermal synthesis, organic templates like glutamine have been used as phase-controlling agents. researchgate.netbohrium.com Glutamine can act as a "crowning agent," preventing the agglomeration of particles and thereby controlling the morphology and crystallite size of the final product. bohrium.comdocumentsdelivered.com Similarly, surfactants can organize into micelles or other supramolecular structures in the synthesis solution. The inorganic precursors then polymerize around these structures. Subsequent removal of the organic template, often by calcination, leaves behind a porous material with a structure that is a negative replica of the template. For example, nonylphenol has been used as a structure-directing agent in a solvo-thermal method to prepare ordered mesoporous aluminum silicate. orientjchem.org The use of novel Gemini cationic surfactants has also been shown to influence the formation of specific sodium aluminum silicate hydroxide (B78521) hydrate phases. researchgate.net

Solid-State and Non-Hydrothermal Approaches to this compound Formation

Conventional synthesis of sodium aluminosilicates often relies on hydrothermal methods, which involve high temperatures and pressures. However, alternative solid-state and non-hydrothermal pathways are gaining prominence due to their potential for lower energy consumption, solvent-free conditions, and the formation of novel structures.

Sol-Gel Synthesis: The sol-gel process is a versatile low-temperature, non-hydrothermal method for producing homogeneous and high-purity sodium aluminosilicate glasses and gels. rsc.orgnih.gov This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process typically starts with molecular precursors, such as metal alkoxides or salts, in a solvent. For this compound, precursors can include tetraethylorthosilicate (TEOS) as the silica source, and various aluminum sources like aluminum lactate (B86563) or aluminum isopropoxide. rsc.orgmaterials-science.info Sodium is often introduced via sodium acetate (B1210297) or sodium silicate. rsc.org

The key steps involve the hydrolysis and condensation of the precursors. The structural evolution from the initial solution to the final glass can be meticulously monitored, showing that Si–O–Al bond formation occurs at annealing temperatures significantly lower than in melt-cooling methods, often above 350 °C. rsc.org The sol-gel route allows for the synthesis of materials with high surface areas and controlled porosity. rsc.org Different precursors and pH conditions can be used to tailor the final product's structure, with some combinations leading to loose, porous fractal structures and others to more compact materials. materials-science.info

Mechanochemical and Solvent-Free Synthesis: Mechanochemical synthesis is a solid-state technique that uses mechanical energy—typically from grinding or milling—to induce chemical reactions. This approach can significantly reduce reaction times and, crucially, can often be performed without any solvent, making it an attractive green alternative. rsc.org For instance, aluminosilicate zeolites have been successfully synthesized via a solvent-free route by grinding solid reactants like hydrated silica, sodium metasilicate (B1246114) nonahydrate, and aluminum sulfate (B86663) octadecahydrate together before heating. mdpi.com This method not only reduces waste but also increases the space-time yield of the reactor. mdpi.com

Solid-State Recrystallization and Thermochemical Methods: Another solid-state approach involves the transformation of precursor materials through heating (sintering) or recrystallization. researchgate.netnih.gov For example, the phase transformation of sodium aluminosilicate can be controlled during the sintering process by adjusting temperature and the molar ratios of raw materials. researchgate.net In-situ studies have also examined the solid-state recrystallization of sodium aluminate hydrates at ambient temperatures, observing the transformation from structures containing tetrahedral aluminum to those with octahedral aluminum. nih.gov Furthermore, solid activators for geopolymer synthesis can be produced from waste materials like glass using thermochemical methods, representing a novel solid-state approach to creating key reagents. nih.gov

Interactive Table: Comparison of Non-Hydrothermal Synthesis Methods

MethodTypical PrecursorsKey AdvantagesTypical ConditionsReference
Sol-Gel SynthesisTetraethylorthosilicate (TEOS), Aluminium Lactate, Sodium AcetateHigh homogeneity and purity, controlled porosity, lower temperatures.Gelation followed by annealing at 350-600 °C. rsc.orgnih.govresearchgate.net
Mechanochemical SynthesisSolid silica, sodium metasilicate, aluminum sulfateSolvent-free, rapid reaction times, energy efficient.High-energy ball milling/grinding at ambient temperature. rsc.orgmdpi.com
Solid-State SinteringKaolin, bauxite, fly ash with sodium carbonateUtilizes solid industrial minerals/wastes.High temperatures (e.g., 750-1200 °C) without pressure. researchgate.net
Thermochemical SynthesisWaste glass, sodium hydroxideValorization of waste materials into useful reagents.Thermochemical treatment to produce a solid activator. nih.gov

Green Chemistry Principles in the Sustainable Synthesis of this compound

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact, lower energy consumption, and utilize renewable or waste feedstocks. researchgate.net This is particularly relevant in the context of geopolymers, which are promoted as a more sustainable alternative to Portland cement. researchgate.netfrontiersin.org

A core principle of green synthesis in this field is the valorization of waste. Industrial by-products and waste streams are being successfully used as aluminosilicate precursors. researchgate.net Prominent examples include:

Fly Ash: A byproduct of coal combustion, fly ash is a rich source of silica and alumina and is widely used to synthesize sodium aluminosilicate materials via alkali-activation. researchgate.net

Rice Husks: The agricultural waste product of rice milling can be processed to yield high-purity silica, which is then used as a silicon source. researchgate.net

Scrap Aluminum: Aluminum cans and other scrap can serve as the aluminum source for the synthesis. researchgate.net

Natural Minerals: Readily available natural aluminosilicate minerals can be used directly, avoiding the need for energy-intensive precursor synthesis. rsc.org

Beyond waste utilization, energy efficiency and the reduction of hazardous substances are key focuses. Solvent-free synthesis, as achieved through mechanochemical grinding of solid reactants, exemplifies these principles by eliminating the need for water or organic solvents, reducing waste, and lowering the energy required for downstream drying processes. rsc.orgmdpi.com The development of "one-part" or "just add water" geopolymer systems, where a solid alkali-activator is pre-mixed with the precursor, further enhances sustainability. nih.gov These solid activators can themselves be synthesized from waste materials, such as waste glass, creating a fully circular economy approach. nih.gov

Interactive Table: Green Precursors for Sustainable Synthesis

Precursor SourceType of Waste/ResourceBenefitReference
Fly AshIndustrial By-productValorization of a major industrial waste stream. researchgate.net
Rice Husk AshAgricultural WasteUse of a renewable biomass waste to produce silica. researchgate.net
Scrap Aluminum CansPost-consumer WasteRecycling of aluminum waste into a chemical feedstock. researchgate.net
Natural Minerals (e.g., Kaolin)Abundant Natural ResourceReduces need for synthetically derived, energy-intensive precursors. rsc.org
Waste GlassPost-consumer WasteUsed to synthesize solid alkali-activators, promoting a circular economy. nih.gov

In-Situ Monitoring and Kinetic Studies of this compound Reaction Dynamics

Understanding the reaction pathways and kinetics of formation is crucial for controlling the synthesis of this compound and tailoring its properties. acs.org In-situ monitoring techniques, which observe the reaction as it happens, provide invaluable insights into the dissolution of precursors, gel formation, and crystallization. nih.gov

Spectroscopic Techniques:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is a powerful tool for studying the early stages of structural formation in real-time. nih.gov By monitoring changes in the vibrational bands, researchers can track the dissolution of aluminosilicate precursors (like metakaolin) and the subsequent reorientation and condensation reactions that form the Si-O-Al framework of the hydrated gel. nih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear MAS NMR (especially 27Al, 29Si, and 23Na) is instrumental in tracking the chemical environment and coordination of atoms throughout the synthesis process. nih.gov It can follow the evolution from precursor solution to gel and finally to a solid glass or crystalline material. rsc.org For instance, 27Al NMR can distinguish between tetrahedral and octahedral aluminum, revealing coordination changes during recrystallization, while 29Si NMR identifies the different Qn(mAl) silicate units, providing a detailed picture of the aluminosilicate network's polymerization. nih.govacs.orgrsc.org

Kinetic Analysis and Modeling:

Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) are used to conduct crystallization studies. tandfonline.com By identifying crystallization peak temperatures at different heating rates, researchers can determine key kinetic parameters such as the activation energy for crystallization and the Avrami parameter, which provides information on the nucleation and growth mechanism. tandfonline.com

Molecular Dynamics (MD) Simulations: At the atomic level, MD simulations provide a theoretical window into reaction dynamics. acs.org These computational studies can model the initial stages of glass-surface hydrolysis, the leaching of sodium ions, and the subsequent hydrolysis of the aluminosilicate network, offering mechanistic insights that are difficult to obtain experimentally. frontiersin.orgacs.org

These advanced monitoring and kinetic studies provide a more complete picture of the formation of this compound, moving beyond a "black box" approach to a more controlled, scientifically-driven synthesis. acs.org

Interactive Table: In-Situ Monitoring and Kinetic Analysis Techniques

TechniqueType of Information ObtainedKey Findings/ApplicationsReference
ATR-FTIR SpectroscopyReal-time changes in chemical bonding (Si-O-Si, Si-O-Al).Monitors dissolution of precursors and formation of the amorphous gel network. nih.gov
Solid-State NMR SpectroscopyCoordination environment (e.g., AlIV vs. AlVI) and connectivity of Si and Al atoms.Tracks structural evolution from sol to gel; identifies specific silicate and aluminate units in the final product. rsc.orgnih.govacs.orgrsc.org
Differential Thermal Analysis (DTA)Crystallization temperatures and transformed fractions.Calculates activation energy of crystallization and other kinetic parameters. tandfonline.com
Molecular Dynamics (MD) SimulationAtomic-level reaction mechanisms and pathways.Investigates hydrolysis, ion leaching, and bond-breaking/forming events at the nanoscale. frontiersin.orgacs.org

Crystallographic Analysis and Structural Elucidation of Aluminium Sodium Orthosilicate Hydrate

High-Resolution X-ray Diffraction (XRD) for Unit Cell and Phase Identification

High-resolution X-ray diffraction (XRD) is a primary and indispensable tool for the characterization of crystalline materials like aluminium sodium orthosilicate (B98303) hydrate (B1144303). It provides detailed information on the atomic structure, including the dimensions of the unit cell and the identification of crystalline phases present in a sample. wikipedia.orgnist.gov

A study on synthetic sodium aluminosilicate (B74896) hydrate (N-A-S-H) gels, which are chemically related to aluminium sodium orthosilicate hydrate, revealed through XRD that the nature of the crystalline phases is highly dependent on the synthesis conditions. rsc.orgresearchgate.net For instance, N-A-S-H gels can exhibit varying degrees of crystallinity, with some showing broad, amorphous humps in their diffraction patterns, while others display sharp peaks indicative of well-defined crystalline structures. rsc.org

While a definitive, publicly available high-resolution XRD pattern and a complete set of unit cell parameters specifically for "this compound" are not readily found in the reviewed literature, data from related sodium silicate (B1173343) compounds can provide valuable comparative insights. For example, the orthorhombic crystal system is common for such materials.

Table 1: Illustrative Unit Cell Parameters for a Related Sodium Silicate Compound (Note: This data is for a related sodium silicate and is provided for illustrative purposes due to the lack of specific data for this compound.)

Parameter Value
Crystal System Orthorhombic
Space Group Cmc2₁
a (Å) 6.142
b (Å) 6.142

This table is generated based on data for a related sodium silicate compound to illustrate the type of information obtained from XRD analysis.

The synthesis of this compound can result in materials with both crystalline and amorphous components. The evolution of crystalline phases is a critical aspect of its characterization, often studied as a function of synthesis parameters such as temperature, pH, and reaction time.

XRD is a powerful technique for monitoring this evolution. The presence of broad, diffuse scattering in an XRD pattern, often referred to as an amorphous halo, indicates a lack of long-range atomic order. The quantification of this amorphous content is crucial for understanding the material's properties. Various methods based on XRD data can be employed for this purpose, including those that utilize an internal standard. For instance, in the analysis of related cementitious materials, Rietveld-based methods are used to estimate the percentage of amorphous content by spiking the sample with a known crystalline standard. researchgate.net

Rietveld refinement is a comprehensive method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of numerous structural and instrumental parameters. wikipedia.org This technique is particularly valuable for complex materials where diffraction peaks may severely overlap.

The parameters that can be refined include lattice parameters, atomic coordinates, site occupancy factors, and thermal displacement parameters. A successful Rietveld refinement provides a detailed and accurate crystal structure model. For example, in a study of synthetic leucite silicate analogues, Rietveld refinement of X-ray powder diffraction data was used to determine that the compounds crystallize in the orthorhombic space group Pbca and to refine the atomic positions and bond lengths. nih.gov

While a specific Rietveld refinement dataset for "this compound" is not available in the reviewed literature, the following table illustrates the type of structural parameters that would be obtained from such an analysis, based on a refinement of a related complex oxide. researchgate.net

Table 2: Example of Refined Structural Parameters from a Rietveld Analysis of a Complex Oxide (Note: This data is for a different compound and serves as an example of the output of a Rietveld refinement.)

Atom Wyckoff Position x y z Occupancy
Sr/Ca 4e 0.0078(5) 0.4921(4) 0.2500 1.0
Mn 2c 0.5 0.0 0.0 1.0
Mo/W 2d 0.5 0.0 0.5 1.0
O1 8f 0.2289(6) 0.2731(6) 0.0351(4) 1.0

This table is illustrative and based on data for a complex oxide to demonstrate the detailed structural information obtainable through Rietveld refinement. researchgate.net

Advanced Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Local Structural Insights

While XRD provides information about the average crystal structure, advanced electron diffraction and high-resolution transmission electron microscopy (HRTEM) are essential for probing the local structure, morphology, and defects at the nanoscale.

HRTEM allows for the direct visualization of the crystal lattice, providing insights into the size, shape, and arrangement of nanocrystals. Studies on related sodium aluminosilicate hydrate (N-A-S-H) have utilized HRTEM to reveal the morphology of the synthesized nanoparticles. For instance, some syntheses produce spherical nanocrystals. researchgate.net The architecture of these nanocrystals, including their aggregation and the presence of porous networks, can be meticulously examined.

Crystals are rarely perfect, and the presence of defects can significantly influence their properties. HRTEM is a powerful tool for identifying and characterizing various types of lattice defects, such as point defects (vacancies, interstitials), line defects (dislocations), and planar defects (stacking faults, grain boundaries). These techniques can reveal local deviations from the ideal crystal structure, providing a more complete understanding of the material's real structure. While specific studies on defect structures in this compound are not prevalent, the principles of defect analysis in aluminosilicates are well-established.

Neutron Diffraction for Proton Localization and Water Network Characterization in Hydrates

Neutron diffraction is uniquely suited for studying the location and dynamics of light atoms, particularly hydrogen, in crystalline structures. This makes it an invaluable technique for characterizing the water network and localizing protons within hydrated compounds like this compound.

The significant incoherent scattering cross-section of hydrogen makes it challenging to study with X-rays, but neutrons are highly sensitive to hydrogen nuclei (protons and deuterons). By using neutron powder diffraction (NPD), often in combination with isotopic substitution (H/D exchange), it is possible to precisely determine the positions of water molecules and hydroxyl groups within the crystal lattice.

For instance, in studies of hydrated layered perovskites, neutron diffraction has been used to clarify the location of protons in the interlayer space. researchgate.net Similarly, quasi-elastic neutron scattering (QENS) can provide information on the dynamics of water molecules, distinguishing between bound and free water. researchgate.net Such studies on related hydrated materials demonstrate the potential of neutron diffraction to elucidate the critical role of water and protons in the structure and properties of this compound.

Examination of Aluminium and Silicon Coordination Environments

The core of the aluminosilicate structure is a three-dimensional framework constructed from SiO₄ and AlO₄ tetrahedra. ceramics-silikaty.cz In this arrangement, a central silicon (Si) or aluminium (Al) atom is located at the center of a tetrahedron, bonded to four oxygen atoms at the corners. royalsocietypublishing.org These tetrahedra are linked to one another by sharing all their oxygen corners, creating a continuous and stable network. royalsocietypublishing.org This corner-sharing linkage means the ratio of (Si + Al) to oxygen is 1:2. royalsocietypublishing.org

In aluminosilicate glasses and related crystalline materials, both silicon and aluminum are considered network-formers, with a well-defined primary coordination shell of four oxygen atoms. osti.gov The substitution of silicon by aluminium in these tetrahedral sites is a key feature of the structure. ceramics-silikaty.cz However, this substitution is not entirely random. A guiding principle, often referred to as Lowenstein's rule, posits that whenever two tetrahedra are linked by an oxygen bridge, the center of only one can be occupied by aluminum; the other must be occupied by silicon. arizona.edu This rule discourages the formation of Al-O-Al linkages and promotes an alternation between silicon and aluminum tetrahedra, especially as the Al/Si ratio approaches one. arizona.edu

The connectivity of these tetrahedra is often described using Qⁿ notation, where 'n' represents the number of bridging oxygen atoms connecting a central tetrahedron to its neighbors. jst.go.jpresearchgate.net In a fully polymerized framework like that found in many zeolites and related materials, Si and Al atoms are predominantly in Q⁴ sites, meaning each tetrahedron is connected to four others. researchgate.netresearchgate.net The specific local environments can be further detailed, for instance, as Q⁴(mAl), indicating a silicon tetrahedron linked to 'm' aluminum tetrahedra. researchgate.net Studies on sodium aluminosilicate (N-A-S-H) gels show a predominance of Q⁴(4Al), Q⁴(3Al), Q⁴(2Al), and Q⁴(1Al) silicon units. researchgate.net

Table 1: Summary of Coordination Environments

Atom/Ion Coordination Number Typical Environment Notes
Silicon (Si) 4 Tetrahedral (SiO₄) Forms the primary framework by sharing all four corners with adjacent tetrahedra. royalsocietypublishing.org
Aluminium (Al) 4 (primarily) Tetrahedral (AlO₄) Substitutes for Si in the framework; typically avoids Al-O-Al linkages. ceramics-silikaty.czarizona.edu
5, 6 Pentahedral, Octahedral Can exist in higher coordination states, particularly in peraluminous melts or due to interactions with water. jst.go.jpresearchgate.net

Interlayer Hydration and Structural Water Dynamics within this compound

Water is an integral component of the this compound structure, existing as "structural water" or in "interlayer" spaces. researchgate.netresearchgate.net This water is distinct from surface-adsorbed moisture and is crucial to the material's crystallographic integrity. The ability of aluminosilicates to incorporate water molecules within their framework is a well-documented phenomenon. researchgate.net

In layered or porous aluminosilicates, water molecules and hydrated extra-framework cations occupy the interlayer regions or channels. wikipedia.orgresearchgate.net The organization of this water is highly structured. Studies on related hydrated materials, such as smectites and calcium silicate hydrates (C-S-H), reveal that water molecules can form distinct layers. researchgate.netnih.gov Depending on the conditions, one may observe a dehydrated state, a monohydrated state (one layer of water molecules), or a bihydrated state (two layers of water molecules) in the interlayer space. researchgate.net The transition between these states is reversible and directly affects the layer-to-layer distance, a parameter known as the basal spacing (d-spacing), which can be measured by X-ray diffraction. researchgate.netnih.gov

Table 2: Representative Influence of Hydration on Interlayer Spacing in Analogous Materials

Hydration State Description Typical Basal Spacing (d₀₀₁) Reference Material
Dehydrated Interlayer water has been removed, causing layer collapse. ~0.97 nm Dehydrated Montmorillonite researchgate.net
Monohydrated A single layer of water molecules occupies the interlayer space. ~1.20 nm Na-Montmorillonite researchgate.net

Advanced Spectroscopic and Microscopic Probing of Aluminium Sodium Orthosilicate Hydrate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govacs.orgrsc.orgnih.gov

Solid-state NMR spectroscopy stands as a powerful, non-destructive tool for elucidating the local chemical environments of silicon, aluminum, sodium, and hydrogen nuclei within the aluminosilicate (B74896) framework.

29Si MAS NMR for Silicate (B1173343) Polymerization and Connectivity.nih.govacs.orgrsc.orgnih.gov

Magic Angle Spinning (MAS) NMR of the 29Si isotope provides critical insights into the degree of polymerization of the silicate tetrahedra. The chemical shift of 29Si is highly sensitive to the number of bridging oxygen atoms connecting it to adjacent silicon or aluminum tetrahedra. This is often described using the Qn notation, where 'n' represents the number of bridging oxygens for a given silicon tetrahedron.

The introduction of aluminum into the silicate network influences the 29Si chemical shifts. An increase in alumina (B75360) content in sodium silicate glasses typically leads to a shift to a lower field (less shielded) and a broadening of the Qn peaks, particularly for those with a higher number of bridging oxygens. elsevierpure.com This suggests that aluminum atoms tend to associate with the more polymerized silicate units. elsevierpure.com The reaction equilibrium between different Qn units (2Qn ⇌ Qn-1 + Qn+1) appears to shift to the left with the incorporation of aluminum in the form of NaAlO2 into sodium silicate glass. elsevierpure.com Double-resonance NMR techniques, such as 29Si{27Al} TRAPDOR, can confirm the connectivity between silicon and aluminum atoms, helping to assign resonances to the various Q4(mAl) units, where 'm' is the number of neighboring aluminum atoms. nih.govrsc.org

Typical 29Si NMR Data for Aluminosilicates

Qn SpeciesDescriptionTypical Chemical Shift Range (ppm)
Q0Isolated SiO4 tetrahedra-60 to -75
Q1End-chain SiO4 tetrahedra-75 to -85
Q2Middle-chain SiO4 tetrahedra-85 to -95
Q3Branching SiO4 tetrahedra-95 to -105
Q4Fully cross-linked SiO4 tetrahedra-105 to -120

27Al MAS NMR for Aluminum Coordination States and Site Distribution.nih.govrsc.orgnih.gov

The 27Al nucleus is highly sensitive to its coordination environment, making 27Al MAS NMR an indispensable tool for distinguishing between aluminum in tetrahedral (Al(IV)), pentahedral (Al(V)), and octahedral (Al(VI)) coordination states. cuni.cz These different coordination states resonate at distinct chemical shift ranges. cuni.cz

In many aluminosilicate structures, aluminum substitutes for silicon in tetrahedral sites. nih.gov However, changes in conditions, such as thermal treatment or hydration, can lead to changes in aluminum coordination. cuni.cz For instance, the transformation from six-fold to four- and five-fold coordinated aluminum is crucial for certain applications like the synthesis of geopolymers. cuni.cz Advanced techniques like two-dimensional triple-quantum MAS (3Q MAS) NMR can resolve different aluminum sites that may overlap in one-dimensional spectra, providing more detailed information on their distribution and local environment. nih.gov The quadrupolar coupling constant (CQ), which is sensitive to the symmetry of the aluminum site, can also be determined and often shows a correlation with the degree of distortion of the Al centers. acs.orgnih.gov

Characteristic 27Al NMR Chemical Shifts

Aluminum CoordinationTypical Chemical Shift Range (ppm)
Tetrahedral (Al(IV))50 to 80
Pentahedral (Al(V))30 to 40
Octahedral (Al(VI))0 to 10

23Na MAS NMR for Sodium Ion Environments and Mobility.acs.orgrsc.org

23Na MAS NMR spectroscopy probes the local environments of sodium ions within the aluminosilicate hydrate (B1144303) structure. These sodium ions play a crucial role in charge balancing the framework and can exist in various states, including fully hydrated, partially hydrated, or associated with specific anionic sites. The chemical shift and quadrupolar interaction of 23Na are sensitive to the coordination number and the symmetry of the sodium site.

In dehydrated zeolites, which are crystalline aluminosilicates, distinct 23Na signals can be assigned to cations in different crystallographic sites. nih.govresearchgate.net For example, in dehydrated zeolite NaX, signals have been attributed to sodium ions at sites I, I', II, and III', each with characteristic isotropic chemical shifts and quadrupole coupling constants. nih.gov In hydrated systems, the mobility of sodium ions can lead to averaged NMR signals. However, techniques like variable temperature MAS NMR can be used to study the dynamics and "lock" mobile cations into specific sites at lower temperatures. researchgate.net Two-dimensional triple-quantum (2D-3Q) MAS NMR can also be employed to determine the isotropic chemical shifts and quadrupolar couplings of sodium cations with greater precision. nih.gov

1H NMR for Proton Speciation and Water Dynamics.

1H NMR spectroscopy is a powerful technique for investigating the different forms of water and hydroxyl groups present in hydrated aluminosilicates. It can distinguish between molecular water (H2O), silanol (B1196071) groups (Si-OH), and aluminol groups (Al-OH). nih.gov The chemical shifts of protons are indicative of their local chemical environment and the extent of hydrogen bonding. researchgate.net

In hydrated zeolites, proton chemical shifts for hydrogen-bonded OH groups can be as high as 12.2 ppm. mdpi.com The interaction of water with the aluminosilicate framework can lead to the formation of various hydroxyl species. nih.gov Advanced techniques like 1H-27Al heteronuclear correlation (HETCOR) NMR can directly probe the spatial proximity between protons and aluminum atoms, providing definitive evidence for the existence of Al-OH groups. nih.gov Furthermore, the dynamics of water molecules can be studied by analyzing the temperature dependence of 1H NMR spectra and relaxation times, which provides information on motional processes such as translational motion within the pores of the material. mdpi.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy.elsevierpure.comcuni.cznih.govresearchgate.net

Analysis of Si-O, Al-O, and O-H Stretching and Bending Modes.researchgate.net

The vibrational spectra of aluminium sodium orthosilicate (B98303) hydrate are characterized by bands corresponding to the stretching and bending vibrations of Si-O, Al-O, and O-H bonds.

Si-O and Al-O Vibrations: The region around 1000 cm-1 in the FTIR spectrum is typically associated with the asymmetric stretching of Si-O-T bonds (where T can be Si or Al). researchgate.net The position and shape of this band can indicate the degree of polymerization of the silicate/aluminate framework. researchgate.net Symmetric stretching and bending modes of T-O-T (T = Si or Al) are observed at lower wavenumbers, for example, around 437 cm-1 and 615 cm-1 for T-O-T bending in analcime. researchgate.netresearchgate.net The asymmetric stretching of AlO4- groups can be observed around 875 cm-1. researchgate.net

O-H Vibrations: The presence of water and hydroxyl groups gives rise to distinct bands in the vibrational spectra. A broad band in the range of 3000-3600 cm-1 in the FTIR spectrum is indicative of the O-H stretching vibrations of adsorbed and structural water molecules. researchgate.net The bending mode of water molecules is typically observed around 1650 cm-1. researchgate.net The presence of silanol (Si-OH) or aluminol (Al-OH) groups can be confirmed by weak signals around 964 cm-1. researchgate.net The observation of multiple bands in the O-H stretching region suggests that water molecules are involved in the structure with varying hydrogen bond strengths. nih.gov

Key Vibrational Bands in Aluminosilicate Hydrates

Vibrational ModeTypical Wavenumber Range (cm-1)Technique
O-H Stretching (Water and Hydroxyls)3000 - 3600FTIR, Raman
H-O-H Bending (Water)~1650FTIR
Asymmetric Si-O-T Stretching~1000 - 1100FTIR, Raman
Asymmetric AlO4- Stretching~875FTIR
Symmetric T-O-T Stretching~680 - 731Raman
T-O-T Bending~430 - 620FTIR, Raman

Spectroscopic Signatures of Water Molecules and Hydrogen Bonding

The hydration state and the nature of hydrogen bonding within Aluminium Sodium Orthosilicate Hydrate are critical to its structural integrity and properties. Techniques like vibrational sum frequency generation (SFG) spectroscopy and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy are powerful tools for investigating the interactions of water molecules. osti.gov While direct studies on the specific orthosilicate may be limited, analysis of related sodium aluminosilicate materials provides significant insights.

Vibrational spectroscopy can differentiate between various states of water, such as physisorbed layers and subsurface hydrous species (e.g., Si-OH and molecular H₂O). osti.gov The OH stretching modes of water are particularly sensitive to their environment. Typically, the vibrational spectra are characterized by broad bands between 3000 cm⁻¹ and 3600 cm⁻¹, which can be deconvoluted into components representing different hydrogen-bonding environments. dtic.mil For instance, lower frequency bands are associated with strongly hydrogen-bonded water molecules, often described as "ice-like," while higher frequency bands correspond to more weakly bonded or "liquid-like" water. dtic.mil The presence of cations like Na⁺ and the aluminosilicate framework itself polarizes the water molecules, influencing the hydrogen-bond network and shifting these spectral features. researchgate.net Isotopic dilution studies, where H₂O is replaced with HOD in D₂O, can help eliminate intermolecular coupling effects, allowing for a clearer interpretation of the hydrogen-bonding energetics. dtic.mil

Table 1: Typical Infrared Frequencies for Water Species in Hydrated Silicates This table is generated based on data from related hydrated silicate systems.

Frequency Range (cm⁻¹) Assignment
~3200 - 3400 Strongly hydrogen-bonded OH stretching (ice-like)
~3400 - 3600 Weakly hydrogen-bonded OH stretching (liquid-like)
>3650 Non-hydrogen-bonded OH stretching ("free" OH)

X-ray Absorption Near-Edge Spectroscopy (XANES) and X-ray Photoelectron Spectroscopy (XPS)

XANES and XPS are powerful synchrotron-based techniques that provide element-specific information about the chemical and electronic structure of materials. osti.govrsc.org They are instrumental in characterizing the constituents of complex compounds like this compound. nist.gov

Elemental Composition and Oxidation States of this compound Constituents

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. osti.govrsc.org For this compound, XPS analysis confirms the presence of sodium, aluminum, silicon, and oxygen. americanelements.comnoaa.gov By analyzing the binding energies of the core-level electrons, the oxidation states of the constituent atoms can be unequivocally determined. In this compound, the elements are expected to be in their stable oxidation states: sodium as Na⁺, aluminum as Al³⁺, silicon as Si⁴⁺, and oxygen as O²⁻. wikipedia.orgnih.gov It is important to consider that binding energies can be influenced by final-state effects arising from the local chemical environment, such as the substitution of neighboring atoms. rsc.org

Table 2: Representative XPS Binding Energies for Elements in Sodium Aluminosilicates Note: Exact values can vary based on specific stoichiometry and instrument calibration.

Element Core Level Typical Binding Energy (eV) Inferred Oxidation State
Sodium Na 1s ~1071 - 1072 +1
Aluminum Al 2p ~74 - 75 +3
Silicon Si 2p ~102 - 103 +4

Local Atomic and Electronic Structure Determination

X-ray Absorption Near-Edge Spectroscopy (XANES) provides detailed information about the local atomic structure and bonding environment of a specific element. bohrium.com By tuning the X-ray energy to the absorption edge of an element (e.g., Al, Na, or Si), one can probe its coordination geometry and oxidation state. researchgate.net

Al K-edge XANES is particularly useful for determining the coordination number of aluminum atoms within the aluminosilicate framework. researchgate.net The energy of the main absorption feature, or "white line," is sensitive to the coordination environment. researchgate.net For instance, tetrahedrally coordinated aluminum (AlIV), where Al substitutes for Si in the silicate framework, exhibits its main absorption peak at a lower energy compared to octahedrally coordinated aluminum (AlVI). researchgate.net Studies on sodium aluminosilicate hydrate (N-A-S-H) gels and related phases have used Al K-edge XANES to confirm that aluminum can be accommodated in both tetrahedral and octahedral sites. bohrium.comresearchgate.net

Similarly, Na K-edge XANES spectra can provide insights into the local environment of the sodium ions, which act as charge-balancing cations within the structure. researchgate.net The features in the Na K-edge spectrum are characteristic of the local coordination and bonding with surrounding oxygen atoms of the silicate and water molecules. researchgate.net

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Morphological and Elemental Mapping

Scanning Electron Microscopy (SEM) is an essential tool for visualizing the surface morphology and microstructure of materials. For this compound, which often presents as a fine white powder or an amorphous gel, SEM reveals details about particle size, shape, and aggregation. noaa.govrsc.org

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDAX) allows for in-situ elemental analysis and mapping. rsc.org As the electron beam scans the sample, it excites atoms, which then emit characteristic X-rays. The EDS detector collects these X-rays to identify the elements present and their relative abundance. This technique can generate elemental maps, which are false-color images showing the spatial distribution of sodium, aluminum, silicon, and oxygen across the sample's surface. researchgate.netresearchgate.net These maps are invaluable for assessing the homogeneity of the compound and identifying any phase separation or compositional variations at the micro-scale. rsc.orgresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Crystal Growth Observation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a sample's surface at the nanometer scale. researchgate.netresearchgate.net It is uniquely suited for studying the fine details of crystal surfaces and observing dynamic processes like crystal growth in real-time and under native conditions. escholarship.org

For crystalline forms of this compound, such as synthetic zeolites, AFM can reveal the topography of different crystal facets. wikipedia.orgnih.gov These images can show features like growth terraces, steps, and etch pits with near-atomic resolution. nih.gov The height of these growth terraces can be measured, often corresponding to one or a few unit cell dimensions, providing fundamental insights into the growth mechanism. nih.gov

By performing time-lapse AFM imaging in a supersaturated solution, the dynamics of crystal growth can be directly observed. nih.gov Researchers can study fundamental growth processes such as the rate of terrace nucleation versus the rate of terrace spreading. nih.govnih.gov This allows for a detailed understanding of how factors like supersaturation can alter the growth mechanism, which in turn influences the final crystal morphology and the incorporation of defects. nih.gov

Table 3: Surface Parameters Obtainable from AFM Analysis

Parameter Description
Average Roughness (Ra) The arithmetic average of the absolute values of the height deviations from the mean surface.
Root Mean Square (RMS) Roughness (Rq) The root mean square average of height deviations from the mean line. More sensitive to large peaks and valleys than Ra. researchgate.net
Maximum Peak-to-Valley Height (Rz) The vertical distance between the highest and lowest points within the evaluated area. researchgate.net
Surface Skewness (Rsk) A measure of the asymmetry of the surface height distribution.

| Surface Kurtosis (Rku) | A measure of the "peakedness" or "tailedness" of the surface height distribution. researchgate.net |


Theoretical and Computational Investigations of Aluminium Sodium Orthosilicate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, or electron distribution, of materials. These calculations are fundamental to understanding the nature of chemical bonds within the sodium aluminosilicate (B74896) hydrate (B1144303) network. By solving approximations of the Schrödinger equation, DFT can determine properties like the density of states, bond orders, and charge distributions. acs.org

Molecular dynamics simulations, often parameterized using DFT data, have been used to determine key structural parameters of the N-A-S-H gel structure. researchgate.net The arrangement of the silicon and aluminum tetrahedra, linked by bridging oxygen atoms, forms the backbone of the material, with sodium ions providing charge balance for the [AlO₄]⁻ units. frontiersin.orgresearchgate.net

Table 1: Calculated Bond Parameters in Sodium Aluminosilicate Hydrate (N-A-S-H) Models This table presents typical bond length and angle values derived from molecular simulations, which are often based on or validated by DFT calculations.

ParameterBond/AngleCalculated ValueReference(s)
Bond LengthSi-O1.62 Å aimspress.com
Bond LengthAl-O1.74 - 1.84 Å researchgate.netaimspress.com
Interatomic DistanceSi-O-Al3.12 Å frontiersin.org

Note: The values can vary depending on the specific model composition (e.g., Si/Al ratio) and simulation conditions.

Molecular Dynamics (MD) Simulations for Atomic-Scale Processes and Dynamics

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to observe atomic-scale processes over time, providing a dynamic view of the material's behavior. rsc.org For sodium aluminosilicate hydrate, MD is used to investigate everything from the initial polymerization of the gel to its mechanical response under stress and the transport of ions and water through its pore network. rsc.orgacs.org These simulations can model systems containing thousands to millions of atoms, bridging the gap between quantum mechanical calculations and macroscopic material properties. nih.gov

The durability and performance of sodium aluminosilicate hydrate are critically dependent on the mobility of ions and water molecules within its structure. researchgate.net MD simulations are a powerful tool for studying these transport phenomena at the nanoscale. researchgate.net Simulations show that sodium ions are not rigidly fixed within the aluminosilicate network but can migrate, a process crucial for understanding leaching and long-term stability. frontiersin.org The dissociation of Na⁺ ions from the surface layers of the N-A-S-H gel into bulk water has been observed in simulations, a finding consistent with experimental observations of alkali leaching. frontiersin.orgresearchgate.net

The diffusion of both water molecules and ions like Na⁺ is a complex process influenced by the pore structure, temperature, and interactions with the aluminosilicate framework. tudelft.nlosti.gov Water molecule movement can be significantly hindered in the confined nanopores of the hydrate compared to bulk water. osti.gov The diffusion mechanism for ions is often described as a hopping process between available sites within the structure. stfc.ac.uk The activation energy for this diffusion can be calculated from simulations at different temperatures, providing key data for predicting long-term performance. researchgate.net

Table 2: Calculated Diffusion Coefficients and Activation Energies in Hydrated Aluminosilicates This table compiles data from various MD simulations studying ion and water mobility. Values are highly dependent on the specific material composition, hydration level, and simulation methodology.

Diffusing SpeciesMatrixDiffusion Coefficient (D)Activation Energy (Ea)Reference(s)
Hydrogen (H)Silica (B1680970) Film1.68 x 10⁻⁶ cm²/s- nih.govpurdue.edu
Na⁺Amorphous Na₂Si₂O₅-~0.3 eV stfc.ac.uk
Na⁺ / K⁺Sodium Aluminosilicate Glass-Increases with density researchgate.net
WaterClay Interlayer2.8 - 7.7 x 10⁻¹⁰ m²/s- osti.gov
Na⁺Clay Interlayer~1 x 10⁻⁹ m²/s- researchgate.net

Standard MD simulations use non-reactive force fields, where bonds are fixed. To simulate chemical reactions, such as the formation of the N-A-S-H gel from its precursors or its interaction with water, a reactive force field like ReaxFF is required. rsc.orgresearchgate.net ReaxFF uses a bond-order concept to allow chemical bonds to form and break dynamically during the simulation, enabling the modeling of complex chemical processes. purdue.edu

ReaxFF simulations have been instrumental in elucidating the initial stages of geopolymerization, showing how Si(OH)₄ and Al(OH)₃ monomers polymerize to form the three-dimensional N-A-S-H network. researchgate.net These simulations can track the evolution of the structure, including the formation of Si-O-Al linkages and the distribution of non-bridging oxygen sites. acs.orgosti.gov Furthermore, ReaxFF is used to study the interaction of the hardened gel surface with water, including the formation of silanol (B1196071) groups and the diffusion of water into the structure, which can involve proton-transfer mechanisms similar to the Grotthuss mechanism. nih.govosti.gov The accuracy of ReaxFF relies on its careful parameterization against higher-level quantum mechanics calculations. acs.orgpurdue.edu

First-Principles Calculations of Spectroscopic Parameters to Aid Experimental Interpretation

First-principles calculations, which are based on quantum mechanics without empirical parameters, are crucial for interpreting experimental spectroscopic data. st-andrews.ac.uk Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for probing the local atomic environment in amorphous materials like N-A-S-H, but spectra can be difficult to interpret without a reliable structural model. st-andrews.ac.ukresearchgate.net

Computational methods, particularly the Gauge-Including Projector Augmented Wave (GIPAW) method, allow for the calculation of NMR parameters (e.g., chemical shifts and quadrupolar coupling constants) for a given atomic structure. acs.orgcapes.gov.br By calculating these parameters for computationally generated models of sodium silicate (B1173343) or aluminosilicate glasses and hydrates, researchers can create simulated NMR spectra. acs.orgnih.gov The close agreement between these simulated spectra and experimental results validates the underlying structural models and allows for a more definitive assignment of spectral features to specific local environments, such as different Q-species (a silicon atom bonded to 'n' other silicon or aluminum atoms via oxygen bridges) or the coordination environments of sodium ions. acs.orgresearchgate.net This synergy between calculation and experiment is a cornerstone of "NMR Crystallography". st-andrews.ac.uk

Computational Prediction of Structural Stability and Phase Transformations

Computational methods are widely used to predict the thermodynamic and kinetic stability of materials. For sodium aluminosilicate hydrate, simulations can assess structural stability under various conditions, such as elevated temperatures or during leaching processes. frontiersin.orgaimspress.com The stability of the fundamental Si-O and Al-O bonds that form the aluminosilicate skeleton can be analyzed using time-correlated functions (TCF) in MD simulations; a slow decay of the TCF value indicates high bond stability. frontiersin.org

Simulations have shown that the stability of the N-A-S-H structure is sensitive to its composition, particularly the Si/Al ratio. bath.ac.ukrsc.org Leaching of sodium ions, which are essential for charge-balancing the [AlO₄]⁻ tetrahedra, can destabilize the local structure, leading to repulsion between tetrahedra, bond weakening, and ultimately, dissolution of the gel. frontiersin.org Thermodynamic properties, such as solubility constants (Ksp), have been systematically investigated through a combination of experiments and modeling, showing that N-A-S-H gels with higher Si/Al ratios tend to be less soluble and therefore more stable. bath.ac.ukrsc.org MD simulations at elevated temperatures have also been used to study thermal stability and the dynamics of the N-A-S-H gel, revealing that atomic vibrations and diffusion become more pronounced with increasing temperature, which can impact the material's integrity. aimspress.com

Table 3: Thermodynamic Solubility of N-A-S-H Gels Data from dissolution experiments on synthetic N-A-S-H gels, showing the relationship between composition and stability.

Bulk Si/Al Ratio of Gellog₁₀ KspIndicationReference(s)
LowerHigherHigher Solubility / Lower Stability bath.ac.ukrsc.org
HigherLowerLower Solubility / Higher Stability bath.ac.ukrsc.org

Development of Advanced Force Fields for Aluminium Sodium Orthosilicate (B98303) Hydrate Systems

The accuracy of large-scale MD simulations is entirely dependent on the quality of the underlying interatomic potential, or force field. researchgate.net A significant area of research is the development of advanced force fields specifically parameterized for sodium aluminosilicate hydrate systems. Because N-A-S-H involves complex interactions and chemical reactions, particularly with water, reactive force fields like ReaxFF are often required. acs.org

The development of a force field is a meticulous process. acs.org It involves fitting a large set of parameters to reproduce data from high-accuracy quantum mechanical (DFT) calculations. acs.orgresearchgate.net For a Na-Al-Si-O-H system, this includes fitting to the equations of state of various crystalline phases, the energy barriers for ion transport, interaction energies between the hydrate surface and water, and the dissociation energies of hydrated ion clusters. acs.org Once developed, the force field's predictive power is validated by comparing simulation results for structural and transport properties against known experimental data. acs.org The continuous refinement of these force fields is crucial for improving the predictive power of molecular simulations and enabling more accurate studies of the challenging biophysical and geochemical problems associated with these materials. researchgate.net

Investigation of Charge Compensation Mechanisms and Local Structural Distortions

Theoretical and computational investigations into aluminium sodium orthosilicate hydrate, often studied as sodium aluminosilicate hydrate (N-A-S-H) gel, provide critical insights into its atomic structure and stability. These studies focus on how the compound maintains charge neutrality and how its structure adapts to chemical variations.

Molecular dynamics (MD) and Density Functional Theory (DFT) are powerful computational tools used to model these phenomena at an atomic level. frontiersin.orgrsc.org MD simulations, in particular, allow researchers to observe the dynamic behavior of atoms and the resulting structural configurations over time. frontiersin.orgacs.org

Charge Compensation by Sodium Cations

Computational studies have affirmed the critical role of sodium cations in maintaining the structural integrity of the aluminosilicate framework. The Na⁺ ions are positioned within the voids and channels of the structure, where they provide the positive charge needed to compensate for the negatively charged [AlO₄]⁻ units. frontiersin.org This charge-balancing act is not passive; it involves direct electrostatic interactions between the sodium cations and the surrounding oxygen atoms of the aluminate and silicate tetrahedra. frontiersin.org This pairing maximizes coulombic interactions, which requires the distance between the positive charge of the cation and the negative charge of the framework to be as short as possible. youtube.com

Local Structural Distortions from Charge Imbalance

The absence or removal of sodium cations, for instance through leaching, triggers significant local structural distortions, which have been extensively modeled using MD simulations. frontiersin.org When Na⁺ ions are removed, the charge of the [AlO₄]⁻ tetrahedra is no longer balanced, leading to localized net negative charges within the structure. frontiersin.org

This charge imbalance induces mutual repulsion between adjacent, negatively charged aluminate and silicate tetrahedra. frontiersin.org The consequences of this repulsion are observable changes in the geometry of the aluminosilicate skeleton:

Increased Interatomic Distances: The repulsion pushes the silicon and aluminum atoms further apart. Molecular dynamics simulations have quantified this, showing an increase in the average Si-Al distance. frontiersin.org

Altered Bond Angles: The repulsion also leads to a stretching of the Si-O-Al bond angle. frontiersin.org

These distortions collectively result in an expansion and weakening of the aluminosilicate framework, which can ultimately impact the material's stability. frontiersin.org Interestingly, computational results suggest that this local structural evolution does not significantly affect the Si-O-Si bonds, indicating that the leaching process may not directly influence the silicate skeleton. frontiersin.org

Table 1: Effect of Sodium Ion Absence on Local Structure in this compound (from Molecular Dynamics Simulations) This table presents data from a molecular dynamics study comparing a reference N-A-S-H structure with a structure subjected to leaching (removal of Na⁺ ions).

Structural ParameterReference State (with Na⁺)Leached State (without Na⁺)Consequence
Si-Al Distance 3.12 Å frontiersin.org3.27 Å frontiersin.orgStretching of the alumino-silicate skeleton. frontiersin.org
Si-O-Al Angle Not specifiedIncreased frontiersin.orgRepulsion between [SiO₄] and [AlO₄] tetrahedra. frontiersin.org

Distortions Related to Chemical Composition

Local structural distortions are also intrinsically linked to the chemical composition, specifically the ratio of aluminum to sodium (Al/Na). acs.orgnih.gov

Peralkaline Compositions (Al/Na < 1): In systems where sodium ions are abundant relative to aluminum, aluminum ions are predominantly found in four-fold coordination, integrating seamlessly into the tetrahedral network. nih.gov

Peraluminous Compositions (Al/Na > 1): When there are insufficient sodium cations to balance the charge of all [AlO₄]⁻ tetrahedra, the structure must adapt. mdpi.com MD simulations reveal that this leads to the formation of local distortions, including:

Five-fold Coordinated Aluminum: A noticeable amount of aluminum atoms adopt a five-fold coordination state. acs.orgnih.gov

Oxygen Triclusters: Oxygen atoms bonded to three network-forming cations (e.g., Si or Al) can form. nih.gov

These features represent significant deviations from the idealized, fully four-coordinated tetrahedral network and are direct consequences of the need to manage charge and bonding in a cation-deficient environment.

Table 2: Summary of Computationally Investigated Structural Distortions

ConditionPrimary CauseObserved Structural Distortion(s)Computational Method
Cation Absence (Leaching) Uncompensated negative charge on [AlO₄]⁻ tetrahedra. frontiersin.orgIncreased Si-Al distance, increased Si-O-Al bond angle, structural swelling. frontiersin.orgMolecular Dynamics (MD) frontiersin.org
Peraluminous Composition (Al/Na > 1) Insufficient Na⁺ cations for charge balancing. acs.orgmdpi.comPresence of five-fold coordinated aluminum ( sapub.orgAl), formation of oxygen triclusters. acs.orgnih.govMolecular Dynamics (MD) acs.orgnih.gov

Advanced Materials Applications of Aluminium Sodium Orthosilicate Hydrate

Applications in Geopolymer and Alkali-Activated Cementitious Materials

In the pursuit of alternatives to Ordinary Portland Cement (OPC), geopolymers and alkali-activated materials have emerged as a promising solution, offering a reduced carbon footprint. ktu.lt These binders are synthesized through a reaction between an aluminosilicate (B74896) source, such as fly ash or metakaolin, and a highly alkaline activating solution. ktu.ltresearchgate.net The primary binding phase formed in many of these systems is an amorphous, three-dimensional network structurally similar to zeolites, commonly identified as sodium aluminosilicate hydrate (B1144303) (N-A-S-H) gel. ktu.ltresearchgate.net This N-A-S-H gel, a form of aluminium sodium orthosilicate (B98303) hydrate, is fundamental to the material's hardened properties.

The formation of aluminium sodium orthosilicate hydrate (N-A-S-H) gel is the cornerstone of strength development in alkali-activated aluminosilicate binders. The process, known as geopolymerization, involves the dissolution of solid aluminosilicate precursors in an alkaline solution, followed by the polycondensation of silicate (B1173343) and aluminate species. researchgate.netmdpi.com This reaction creates a hardened, monolithic structure. osti.gov

The mechanical properties, particularly compressive strength, are intrinsically linked to the chemical composition and the resulting microstructure. Key factors influencing the final strength include the molar ratios of silicon, aluminum, and sodium (e.g., SiO2/Na2O, Si/Al, and Al/Na) in the initial mixture. ktu.ltnih.gov Research indicates that an optimal SiO2/Na2O ratio, often around 2.0, is crucial for developing maximum compressive strength, which can reach 50 MPa or more. ktu.lt Deviations from this optimal range can lead to a failure in forming sufficient binding material, thus compromising strength. ktu.lt Similarly, the Al/Na ratio plays a critical role; as the ratio increases, the compressive strength tends to first increase due to enhanced reaction levels and denser structures, and then decrease if the alkali content becomes insufficient for the available aluminum. nih.gov

The microstructural evolution of these binders shows the transformation from raw particles to a dense, amorphous gel matrix. researchgate.net Techniques like Scanning Electron Microscopy (SEM) reveal a glass-like matrix composed of Na-Si-Al phases, which envelops unreacted source material particles. researchgate.net Over time, this geopolymer structure can become even denser, contributing to long-term strength development. researchgate.net Studies on long-term curing, extending up to 10 years, have shown a beneficial effect on strength and the development of a denser microstructure compared to samples cured for 28 days. researchgate.net

Table 1: Influence of Molar Ratios on Metakaolin-Based Geopolymer Properties

Molar RatioEffect on Compressive StrengthReasoningSource
Increasing Al/Na RatioStrength first increases, then decreases.Initially, higher active Al content promotes geopolymerization, creating a denser structure. At excessively high ratios, the relative lack of alkali limits the reaction. nih.gov
Increasing Si/Na RatioStrength gradually decreases.This change in ratio can negatively impact the balance required for optimal polycondensation and strength development. nih.gov
Optimal SiO₂/Na₂O Ratio (approx. 2.0)Achieves maximum compressive strength.This ratio provides the ideal balance of silicate and alkali for the dissolution and polycondensation reactions to proceed efficiently, forming a strong binder. ktu.lt

This compound-based binders are frequently used in composite materials, where they interact with other components like ground granulated blast-furnace slag (GGBS), Portland cement, and various fillers. researchgate.netresearchgate.net When calcium-rich materials such as slag or OPC are incorporated into the system, the chemistry of the hydration products becomes more complex.

Instead of a pure N-A-S-H gel, a co-existence of gel phases or a hybrid gel is formed. researchgate.net The primary reaction product in alkali-activated slag is a calcium aluminosilicate hydrate (C-A-S-H) gel. researchgate.netnih.gov In blended systems containing both fly ash and slag, the binder can consist of sodium-calcium aluminosilicate hydrate ((N,C)-A-S-H) or a mix of N-A-S-H and C-A-S-H gels. researchgate.netresearchgate.net The presence of calcium from slag or cement accelerates the initial reaction and can contribute to higher early-age strength. researchgate.net The heat generated from cement hydration can also promote the geopolymerization process. researchgate.net

The interaction with fillers is also significant. In composite materials designed for specific functions, such as radioactive waste immobilization, porous zeolite fillers can be dispersed within the geopolymer matrix. osti.gov The geopolymer binder, or this compound, provides a mesoporous network that allows access to the zeolite's micropores while imparting mechanical robustness to the composite structure. osti.gov Similarly, composites can be synthesized with nanoparticle fillers to create chemically and mechanically stable structures for applications like micro-system integration. researchgate.net

This compound as an Adsorbent and Ion Exchange Material

Materials based on this compound, including synthetic zeolites, possess a microporous crystalline structure that makes them highly effective as adsorbents and ion-exchange agents. researchgate.netnih.gov Their three-dimensional framework of silica (B1680970) and alumina (B75360) tetrahedra creates cavities and channels of molecular dimensions, which can trap and exchange ions and molecules. nih.govwikipedia.org This property is harnessed for a variety of environmental remediation applications, including the removal of heavy metals and organic dyes from contaminated water. researchgate.nettaylorfrancis.com

The primary mechanisms for the removal of heavy metal ions from aqueous solutions by this compound are ion exchange and electrostatic attraction. nih.govnih.gov The aluminosilicate framework carries a net negative charge due to the substitution of Si⁴⁺ by Al³⁺, which is balanced by mobile cations, typically sodium (Na⁺), located within the pores. nih.govwikipedia.org

During the adsorption process, these mobile Na⁺ ions can be exchanged for cationic heavy metal ions (e.g., Cu²⁺, Ni²⁺, Pb²⁺, Cd²⁺) present in the wastewater. researchgate.netnih.govnih.gov The efficiency of this exchange depends on factors such as the charge and size of the metal ion and its concentration in the solution.

The surface charge of the adsorbent is heavily influenced by the pH of the solution. At a pH below the point of zero charge (pHpzc), the material surface is positively charged, which limits the adsorption of positively charged metal cations. nih.gov Conversely, at a pH above the pHpzc, the surface becomes negatively charged, significantly enhancing the electrostatic attraction and subsequent adsorption of metal cations. nih.gov Other mechanisms, such as complexation with surface hydroxyl groups and precipitation, can also contribute to the removal process. researchgate.netresearchgate.netnih.gov

Beyond heavy metals, this compound and related aluminosilicate materials are effective in adsorbing organic pollutants, such as cationic dyes from industrial effluents. researchgate.netresearchgate.net The removal of dyes like methylene (B1212753) blue, malachite green, and crystal violet is often achieved through a combination of electrostatic interactions and other surface phenomena. researchgate.netnih.gov The porous structure provides a large surface area for adsorption to occur. researchgate.net

The effectiveness of these materials extends to other environmental contaminants as well. For instance, modified aluminosilicates have been successfully used to remove pesticides from water. nih.gov The versatility of these materials allows for their application in treating complex industrial wastewater containing a mixture of contaminants. taylorfrancis.comresearchgate.net The adsorption process is generally considered a simple, low-cost, and efficient method for water purification. researchgate.netnih.gov

Table 2: Adsorption Capacity of Aluminosilicate-Based Materials for Various Contaminants

AdsorbentContaminantMaximum Adsorption Capacity (mg/g)Source
Modified Sodium Aluminum Silicate Hydrate CompositePb(II)185.53 researchgate.net
Modified Sodium Aluminum Silicate Hydrate CompositeCu(II)168.92 researchgate.net
Modified Sodium Aluminum Silicate Hydrate CompositeZn(II)125.94 researchgate.net
MgFe₂O₄ NanoparticlesMethylene Blue537.63 researchgate.net
Na-A ZeoliteCd(II)54.05 meq/100g researchgate.net

To enhance the performance of this compound as an adsorbent, several optimization strategies can be employed. The key parameters influencing adsorption capacity and selectivity include pH, adsorbent dosage, contact time, temperature, and initial contaminant concentration. nih.govmdpi.com

pH Adjustment: As a critical factor, controlling the pH of the solution is essential. For cationic species like heavy metals, operating at a pH above the material's point of zero charge maximizes surface negativity and enhances adsorption. nih.govmdpi.com

Adsorbent Modification: The surface of the aluminosilicate can be chemically modified to improve its affinity for specific pollutants. Functionalization with organic groups can introduce new active sites that bind contaminants more strongly through complexation. researchgate.net For example, modifying the surface with thioglycolic acid has been shown to create a composite with a high capacity for lead, copper, and zinc ions. researchgate.net

Temperature: The adsorption process can be either endothermic or exothermic. For endothermic processes, increasing the temperature can enhance adsorption capacity by increasing the kinetic energy of ions and the rate of diffusion into the adsorbent's pores. nih.govmdpi.com

Process Conditions: Optimizing the adsorbent dose and contact time is crucial for achieving efficient and economical water treatment. nih.govresearchgate.net Kinetic studies, often fitting pseudo-second-order models, and isotherm studies, such as the Langmuir model, help in understanding the adsorption mechanism (e.g., chemisorption on a monolayer) and determining the maximum adsorption capacity. researchgate.netnih.gov

Catalytic Support and Active Component in Heterogeneous Catalysis

Aluminum sodium orthosilicate hydrate, particularly in its crystalline zeolite and amorphous forms, serves as a critical component in heterogeneous catalysis. It can function both as a stable support for active catalytic species and as a catalyst in its own right due to its inherent acidic properties.

The catalytic activity of aluminum sodium orthosilicate hydrate is rooted in its chemical structure. The substitution of silicon (Si⁴⁺) with aluminum (Al³⁺) in the silicate framework generates a net negative charge, which is balanced by sodium cations (Na⁺). This structure gives rise to both Brønsted and Lewis acid sites, which are crucial for acid-catalyzed reactions. Amorphous aluminosilicates have been shown to possess a combination of medium-strength Brønsted acid sites and strong Lewis acid sites. chemrxiv.org

These materials are effective catalysts for reactions such as alcohol dehydration. For instance, in the dehydration of ethanol, amorphous aluminosilicate catalysts demonstrate an intermediate level of activity, falling between that of highly acidic HZSM-5 zeolites and commercial silica-alumina. chemrxiv.org The reaction kinetics are influenced by the material's properties; a higher concentration of acid sites, stemming from a thorough dispersion of aluminum within the silicate matrix, enhances catalytic performance. chemrxiv.org Synthetic zeolites, a crystalline form of sodium aluminosilicate, are powerful solid-state acids used extensively in the petrochemical industry for processes like fluid catalytic cracking, which involves acid-catalyzed cracking of large hydrocarbon molecules. wikipedia.orgrsc.org

Table 1: Comparative Catalytic Performance in Ethanol Dehydration

Catalyst TypeKey CharacteristicsPerformanceReference
Amorphous Aluminosilicate (NHSG) Mesoporous, high surface area (~800 m²/g), intermediate acidity.Intermediate activity, good stability, and coke resistance. chemrxiv.org
HZSM-5 Zeolite Microporous, strong Brønsted acidity.High initial activity but prone to deactivation by coking. chemrxiv.org
Commercial Silica-Alumina Amorphous, lower surface acidity.Moderate activity, relatively stable performance. chemrxiv.org

The design of functionalized aluminum sodium orthosilicate hydrate catalysts focuses on tailoring their properties to enhance performance in specific reactions. Key design parameters include the silicon-to-aluminum (Si/Al) ratio, porosity, surface area, and the introduction of active functional groups or metals. nih.govresearchgate.net

One primary method for catalyst design is controlling the Si/Al ratio during synthesis. Varying this ratio alters the number and strength of the acid sites, directly impacting catalytic activity. researchgate.net Synthesis techniques like the non-hydrolytic sol-gel (NHSG) method allow for the creation of materials with high homogeneity, large surface areas, and controlled mesoporosity, which can prevent deactivation issues seen in microporous zeolites. chemrxiv.org Surfactant templating is another approach used to create ordered mesoporous aluminosilicates with pore diameters in the 2–50 nm range, making them suitable as catalysts and molecular sieves. orientjchem.org

Functionalization involves modifying the aluminosilicate structure to introduce new catalytic capabilities. This can be achieved by incorporating other metals into the framework. For example, iron-containing mesoporous aluminosilicates (Fe-Al-MCM-41) have been shown to be highly active and reusable catalysts for C-H functionalization reactions. nih.gov Another method is surface modification, where chemical groups are attached to the material. Sodium aluminum silicate hydrate has been successfully functionalized using thioglycolic acid, creating a composite with a high capacity for adsorbing heavy metal ions. researchgate.net

Table 2: Methods for Catalyst Design and Functionalization

MethodDescriptionOutcomeReference
Si/Al Ratio Control Adjusting the molar ratio of silicon and aluminum precursors during sol-gel synthesis.Modifies the density and strength of acid sites, influencing catalytic activity. researchgate.net
Non-Hydrolytic Sol-Gel (NHSG) A synthesis technique that achieves a high level of homogeneity in mixed metal oxides.Creates materials with high surface area, controlled mesoporosity, and intimate mixing of Al and Si. chemrxiv.org
Metal Incorporation Introducing metal ions (e.g., Iron) into the aluminosilicate framework during synthesis.Creates new active sites for specific catalytic reactions like hydroarylation. nih.gov
Surface Modification Attaching functional molecules (e.g., thioglycolic acid) to the surface of the synthesized material.Imparts new properties, such as high affinity for specific adsorbates like heavy metals. researchgate.net

Ceramic Precursors and High-Temperature Materials Development

Aluminum sodium orthosilicate hydrate serves as a valuable precursor in the fabrication of advanced ceramic materials and demonstrates notable stability and utility at high temperatures.

The compound can be processed into porous ceramic blocks. For example, sodium aluminum silicate powder can be compressed and then partially sintered at temperatures around 700°C. frontiersin.org These resulting porous blocks act as a ceramic scaffold that can be infiltrated with polymers to create polymer-infiltrated ceramic networks (PICNs). frontiersin.org This process leverages the aluminosilicate as a foundational structure for composite materials that combine the properties of both ceramics and polymers.

When subjected to elevated temperatures, aluminosilicate materials undergo structural changes that can be beneficial for high-temperature applications. Aluminosilicate polymers fired at temperatures between 200°C and 1000°C show that while mechanical strength may decline after peaking at 200°C, the material becomes more stable. researchgate.net Above 600°C, the sodium bonding within the structure changes, taking on a character similar to that in vitreous materials, which significantly reduces the leaching of alkaline components. researchgate.net This thermal stability is critical for materials used in harsh environments. In some industrial settings, such as aluminum production, a dense, viscous layer of sodium aluminosilicate forms and acts as a protective barrier, retarding the reaction between corrosive fluoride (B91410) melts and the underlying refractory linings. taylorandfrancis.com This highlights its role in enhancing the durability of materials exposed to extreme heat and chemical attack.

Novel Applications in Separation Technologies (e.g., Molecular Sieves)

The crystalline forms of aluminum sodium orthosilicate hydrate, known as zeolites, are widely used as molecular sieves in advanced separation technologies. americanelements.comalfa-chemistry.com Their rigid, three-dimensional framework is characterized by a network of uniform channels and cavities of molecular dimensions. wikipedia.orgresearchgate.net

This unique porous structure allows zeolites to separate molecules based on size and shape; only molecules smaller than the pore openings can enter the crystal structure and be adsorbed. wikipedia.org The pore size of these molecular sieves is precisely controlled by the SiO₂/Al₂O₃ ratio and the type of cation (such as Na⁺) present in the structure. ssntm.com For example, Type 4A molecular sieves are a sodium-form aluminosilicate. ssntm.com This property makes them highly effective for a variety of separation and purification tasks. Common applications include the dehydration of polar and nonpolar media, the drying of refrigerants, and the purification of fluid streams by selectively adsorbing contaminants. alfa-chemistry.com

Beyond their use as molecular sieves, aluminum sodium orthosilicates play a role in other separation processes. The compound can be selectively precipitated from solutions, a property that is utilized in industrial processes. For instance, in reverse osmosis systems, the formation of amorphous aluminum silicate compounds can occur, impacting membrane performance. membranechemicals.com In hydrometallurgy and nuclear waste processing, the controlled precipitation of aluminosilicates is a known phenomenon that can be leveraged for separating aluminum from other dissolved species in complex aqueous solutions. osti.gov

Table 3: Common Sodium Aluminosilicate Molecular Sieve Types

Sieve TypeCation FormNominal Pore Diameter (Angstroms)Typical ApplicationsReference
3A Potassium3Dehydration of unsaturated hydrocarbons (e.g., cracked gas), ethanol, and refrigerants. alfa-chemistry.comssntm.com
4A Sodium4General-purpose drying agent in polar and nonpolar media; static dehydration in closed liquid or gas systems. ssntm.com
5A Calcium5Separation of normal paraffins from branched-chain and cyclic hydrocarbons; purification of gas streams. ssntm.com
13X Sodium10Drying and removal of CO₂ from air; oxygen enrichment from air. ssntm.com

Environmental Geochemistry and Natural Analogs of Aluminium Sodium Orthosilicate Hydrate

Occurrence and Formation Mechanisms in Natural Geological Systems

Aluminium sodium orthosilicate (B98303) hydrate (B1144303) does not commonly exist as a well-defined crystalline mineral in nature. Instead, it is found as an amorphous or poorly crystalline component in various geological environments, often as a precursor to or in association with zeolites. wikipedia.orgyoutube.com Natural analogs are critical for understanding the long-term performance of engineered materials like geopolymers used in radioactive waste immobilization. researchgate.netresearchgate.net

The primary formation mechanisms in natural systems include:

Weathering of Aluminosilicate (B74896) Minerals: The chemical weathering of feldspars, such as albite (NaAlSi₃O₈), in alkaline conditions can lead to the formation of sodium aluminosilicate hydrates. geologyscience.ru This process involves the leaching of silica (B1680970) and the incongruent dissolution of the primary mineral, resulting in the precipitation of secondary amorphous phases. geologyscience.rucas.cngeologyscience.rurruff.info The hydrolysis of feldspar (B12085585) alters it into clay minerals, releasing ions into the solution. researchgate.net

Hydrothermal Alteration: In geothermal and hydrothermal vent systems, the interaction of hot, alkaline fluids with aluminosilicate rocks and sediments can lead to the synthesis of sodium aluminosilicate hydrates and zeolites. researchgate.netgoogle.com These environments provide the necessary temperature, pressure, and chemical conditions for the dissolution of primary minerals and the subsequent precipitation of these hydrated phases. researchgate.net Zeolite synthesis, which is analogous to the formation of N-A-S-H gels, typically involves mixing silica and alumina (B75360) sources with a cation source in a basic medium, followed by heating. wikipedia.orgresearchgate.net

Geopolymerization in Natural Settings: The principles of geopolymerization, which describe the formation of N-A-S-H gel from the reaction of aluminosilicate precursors with alkaline solutions, can be applied to natural systems where alkaline waters interact with reactive clays (B1170129) or volcanic ash. mdpi.comyoutube.com

Hydrogeochemical Processes Influencing Aluminium Sodium Orthosilicate Hydrate Stability

The stability of this compound in natural and engineered environments is governed by a complex interplay of hydrogeochemical processes. The durability of alkali-activated materials, which are synthetic analogs, is a key area of study for applications such as radioactive waste management. researchgate.netcetjournal.itnih.gov

Key influencing factors include:

Groundwater Chemistry: The pH, ionic strength, and composition of groundwater are critical in determining the stability of N-A-S-H structures. researchgate.net The presence of certain ions can either promote stability or enhance dissolution. researchgate.net

Leaching: A primary process affecting stability is the leaching of sodium ions from the aluminosilicate framework, particularly when exposed to flowing fresh water or weak acids. frontiersin.orgresearcher.life This process can lead to a decrease in the pH of the pore solution and a gradual degradation of the material's structure. frontiersin.org The leaching of sodium can cause the gel to swell, weaken, and potentially peel off layer by layer. frontiersin.orgresearcher.life

Interaction with Other Minerals: The presence of other minerals can influence the stability of this compound. For instance, in systems containing calcium, there can be a transformation from N-A-S-H to calcium aluminosilicate hydrate (C-A-S-H) gels, particularly at high pH. researchgate.net

Interaction with Aqueous Solutions and Mineral Dissolution/Precipitation

The interaction of this compound with aqueous solutions is characterized by dissolution and precipitation reactions that are highly sensitive to environmental conditions.

The formation and transformation of this compound are significantly influenced by pH, temperature, and the ionic strength of the surrounding aqueous solution.

pH: The pH of the solution plays a crucial role in the dissolution of aluminosilicate precursors and the subsequent precipitation of the hydrate. researchgate.net Higher pH generally favors the dissolution of silica and alumina, providing the necessary building blocks for the formation of the N-A-S-H gel. researchgate.net However, very high pH can also influence the stability of the formed gel. researchgate.net The dissolution rate of aluminosilicate minerals is directly related to surface charge, which is pH-dependent. bath.ac.uk

Temperature: Temperature affects the kinetics of both dissolution and precipitation reactions. bath.ac.uk Hydrothermal conditions, characterized by elevated temperatures, can accelerate the formation of crystalline phases like zeolites from amorphous aluminosilicate precursors. researchgate.netgoogle.com Increased temperature can also influence the leaching rate of constituents from the hydrate structure.

Ionic Strength: The ionic strength of the solution can impact the stability of the aluminosilicate gel. nih.gov High ionic strength can lead to electrostatic screening effects, which may influence the precipitation and aggregation of the gel particles. nih.gov The presence of different ions can also affect the solubility and transformation of the hydrate. nih.gov

The leaching of constituent ions, particularly sodium, is a critical aspect of the long-term stability of this compound.

Molecular dynamics studies have shown that sodium ions are the most unstable species in the N-A-S-H structure. frontiersin.org Their removal from the gel framework can lead to a weakening of the aluminosilicate skeleton. frontiersin.org The leaching process is often initiated at the surface of the material and can be exacerbated by flowing water. frontiersin.orgresearcher.life This can result in an increase in porosity and a decrease in mechanical strength over time. frontiersin.org

Role in Sorption and Transport of Geochemical Species

This compound and its synthetic analogs exhibit significant sorption capabilities for various geochemical species, which is a key characteristic for their application in environmental remediation and waste management.

The porous, amorphous structure of N-A-S-H gel provides a large surface area for the adsorption of cations. researchgate.net The mechanism of sorption is often attributed to ion exchange with the charge-balancing sodium cations within the aluminosilicate framework. researchgate.net

Research has demonstrated the effective sorption of:

Heavy Metals: Studies have shown the potential for sodium aluminosilicate hydrates to remove heavy metal ions from aqueous solutions.

Radionuclides: A significant body of research has focused on the use of geopolymer-like materials for the immobilization of radioactive waste. researchgate.netresearchgate.netcetjournal.it These materials have shown high efficiency in sorbing radionuclides such as cesium and strontium, thereby reducing their mobility in the environment. researchgate.net The immobilization can occur through physical encapsulation, sorption, or chemical incorporation into the aluminosilicate matrix. researchgate.net

Anions: The incorporation of anions such as chlorides, carbonates, and sulfates into the structure of sodium aluminosilicates has been studied, particularly in the context of industrial processes. The presence of these anions can influence the phase stability and promote the transformation to more crystalline structures.

Sorption Properties of this compound and its Analogs
Geochemical SpeciesSorption MechanismKey FindingsReferences
Heavy Metals (e.g., Pb, Cu, Zn)Ion exchange, surface adsorptionHigh removal efficiency from aqueous solutions. researchgate.net
Radionuclides (e.g., Cs, Sr)Ion exchange, physical encapsulation, chemical incorporationEffective immobilization in geopolymer matrices, with leach rates reduced by over 95% compared to ordinary Portland cement. researchgate.net
Anions (e.g., Cl⁻, CO₃²⁻, SO₄²⁻)Incorporation into the aluminosilicate structureCan promote phase transformation from amorphous to crystalline structures like sodalite and cancrinite. researchgate.net

Long-Term Environmental Fate and Stability in Engineered Barriers

The long-term stability of this compound is a critical consideration for its use in engineered barrier systems, particularly for the containment of radioactive waste. cetjournal.itgeopolymer.org Geopolymers, as synthetic analogs, are extensively studied for their durability and potential to provide long-term isolation of hazardous materials. researchgate.netresearchgate.netcetjournal.itnih.gov

Key aspects of their long-term fate and stability include:

Chemical Durability: Alkali-activated materials generally exhibit good resistance to chemical attack, which is attributed to their dense, amorphous microstructure. mdpi.comresearchgate.net

Crystallization: Over geological timescales, amorphous N-A-S-H gels may slowly transform into more stable crystalline phases, such as zeolites. This transformation can affect the porosity and mechanical properties of the material, which needs to be considered in long-term performance assessments. wikipedia.org

Factors Influencing the Long-Term Stability of this compound in Engineered Barriers
FactorInfluence on StabilityReferences
Groundwater pHAffects dissolution and precipitation rates; high pH can lead to transformations if other ions like calcium are present. researchgate.net
Groundwater Flow RateHigher flow rates can accelerate the leaching of mobile ions like sodium. frontiersin.org
TemperatureElevated temperatures can accelerate aging processes, including crystallization to zeolitic phases. researchgate.net
RadiationGeopolymer matrices have shown good stability under irradiation, which is crucial for nuclear waste applications. researchgate.net

Emerging Research Frontiers and Methodological Challenges for Aluminium Sodium Orthosilicate Hydrate

Integration of Multi-Scale Modeling and Experimental Characterization Techniques

A significant frontier in understanding Aluminium sodium orthosilicate (B98303) hydrate (B1144303) lies in the powerful synergy between computational modeling and advanced experimental characterization. ierj.in Molecular dynamics (MD) simulations, for instance, are providing unprecedented, atom-level insights into the formation, structure, and mechanical behavior of N-A-S-H gels. acs.orgfrontiersin.org These simulations allow researchers to track chemical reactions, visualize the evolution of amorphous structures, and understand the relationship between microstructure and macroscopic properties. acs.org

These computational models are not developed in isolation. They are validated and refined by a suite of sophisticated experimental techniques. researchgate.net Solid-state nuclear magnetic resonance (NMR) spectroscopy, particularly using multiple nuclei like 17O, 23Na, and 27Al, has been instrumental in describing the key nanostructural features of these gels. acs.org For example, triple quantum magic angle spinning (3QMAS) NMR has identified that the N-A-S-H gel framework is predominantly composed of Q4(nAl) silicon units, where n can be 1, 2, 3, or 4. acs.orgresearchgate.net

Other critical experimental methods include:

X-ray Diffraction (XRD): Used to identify the amorphous nature of the gel and detect any crystalline phases that may form. ierj.inresearchgate.net

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This combination allows for visualization of the material's morphology and determination of its elemental composition, such as the crucial Si/Al ratio. researchgate.netresearchgate.netrsc.org

X-ray Absorption Near-Edge Spectroscopy (XANES): This technique provides detailed information on the atomic-level coordination environments of elements like Si, Al, and any substituted ions (e.g., Mg), which is crucial for understanding structural modifications. researchgate.netosti.gov

By integrating findings from these techniques, researchers can build and validate more accurate structural models. For instance, MD simulations have been used to construct realistic composite models to study the interaction between amorphous nano-silica and the N-A-S-H gel, revealing that the silica (B1680970) improves the reaction degree and creates a denser structure. acs.org Similarly, simulations have elucidated the role of sodium ions in balancing the charge of [AlO4] tetrahedra and how their leaching can affect the gel's structural integrity and mechanical properties. frontiersin.orgresearchgate.net This integrated approach provides a more complete picture than either modeling or experimentation could achieve alone, bridging the gap from atomic interactions to bulk material performance.

Table 1: Integrated Modeling and Experimental Techniques for N-A-S-H Characterization

TechniqueTypeInformation GainedKey Findings/ApplicationsSource
Molecular Dynamics (MD) SimulationModelingFormation mechanisms, molecular structure, mechanical properties, ion dynamics.Revealed the role of Na+ in charge balancing; simulated fracture processes and the effect of temperature on gel structure. acs.orgfrontiersin.orgrsc.org
Nuclear Magnetic Resonance (NMR)ExperimentalCoordination of Si and Al atoms (Q-species), structural ordering, differentiation of hydrated vs. anhydrous species.Identified Q4(nAl) Si units as the primary components of the N-A-S-H framework; observed charge-balancing extra-framework Al species. acs.orgresearchgate.netbohrium.com
X-ray Diffraction (XRD)ExperimentalCrystallinity, phase identification.Confirmed the predominantly amorphous nature of N-A-S-H gels and identified secondary crystalline phases like zeolites. ierj.inresearchgate.net
SEM-EDXExperimentalMorphology, elemental composition (Si/Al ratio).Determined bulk Si/Al ratios and correlated them with physical properties like solubility and strength. researchgate.netrsc.org
X-ray Absorption Near-Edge Spectroscopy (XANES)ExperimentalAtomic coordination environments.Characterized the atomic structures of N-A-S-H and its substituted forms, such as Mg-substituted N(-M)-A-S-H. researchgate.netosti.gov

Rational Design of Aluminium Sodium Orthosilicate Hydrate with Tunable Architectures and Functionalities

The concept of "rational design" involves the deliberate and predictive creation of materials with specific, tailored properties. harvard.edunih.gov For this compound, this means moving beyond empirical, trial-and-error formulations to a knowledge-based approach where the final material's architecture and functionality are engineered from the molecular level up. The primary levers for this control are the chemical composition of the precursor mix and the synthesis conditions.

The bulk Si/Al ratio is arguably the most critical parameter in determining the properties of the resulting N-A-S-H gel. rsc.org Research has systematically shown that varying this ratio directly influences key performance metrics:

Mechanical Strength: Higher mechanical strength in metakaolin-based geopolymers is often observed with a bulk Si/Al ratio between 1.5 and 2.0. rsc.org However, one study found that continuously increasing the SiO₂/Al₂O₃ molar ratio beyond 2.8 boosted strength. nih.gov

Solubility and Durability: N-A-S-H gels with a higher bulk Si/Al ratio exhibit lower solubility. researchgate.netrsc.org This is fundamental for predicting the long-term stability and durability of these materials, especially in aqueous environments. researchgate.net

Setting Time: The SiO₂/Al₂O₃ ratio significantly impacts the final setting time of the geopolymer. nih.gov

Beyond the Si/Al ratio, other compositional factors are key to rational design. The Na₂O/Al₂O₃ and H₂O/Na₂O ratios also play crucial roles in workability and strength development. nih.gov For example, one study proposed an optimal range of 2.8–3.6 for SiO₂/Al₂O₃, 0.75–1.0 for Na₂O/Al₂O₃, and 9–10 for H₂O/Na₂O to achieve high strength and good flow properties simultaneously. nih.gov

The goal of rational design is to create materials with tunable functionalities for specific applications. By precisely controlling the aluminosilicate (B74896) framework, it is possible to engineer materials for roles beyond construction, such as in catalysis, adsorption, and waste immobilization. researchgate.netresearchgate.net This requires a deep understanding of how compositional changes alter the nanostructure, porosity, and surface chemistry of the N-A-S-H gel.

Table 2: Effect of Molar Ratios on N-A-S-H Properties for Rational Design

Molar RatioEffect of Increasing the RatioOptimal Range/ObservationSource
SiO₂/Al₂O₃ (Si/Al)Increases compressive strength; extends final setting time; decreases solubility.Strength peaks between 1.5-2.0 in some studies; another suggests >2.8 for continued strength increase. rsc.orgnih.govrsc.org
Na₂O/Al₂O₃Improves workability; lowering the ratio from 1.3 to 0.75 significantly raises compressive strength.Optimal strength at a ratio of 0.75-1.0; shortest setting time at a median value of 1.0. nih.gov
H₂O/Na₂OImproves workability (flow) of fresh mixtures.A ratio of 9-10 yields the highest strength and fastest set due to maximized geopolymerization. nih.gov

In-Situ Characterization during Synthesis and Application Conditions

A major challenge in studying this compound is that its structure and properties evolve over time, from the initial moments of synthesis to its long-term performance under various environmental conditions. Traditional characterization of the final, hardened product provides only a snapshot. In-situ characterization techniques, which monitor the material in real-time as it forms or reacts, are therefore a critical research frontier.

These methods provide dynamic information about reaction kinetics, phase evolution, and structural development. For instance, in-situ 27Al magic angle spinning (MAS) NMR spectroscopy has been used to study the solid-state recrystallization of sodium aluminate hydrates. nih.gov This technique allows researchers to track changes in the coordination of Al³⁺ ions (e.g., from tetrahedral to octahedral), a process fundamental to crystallization. nih.gov The fact that some studies did not detect intermediate species like pentacoordinate Al³⁺ suggests these states are extremely short-lived, highlighting the need for techniques with even greater time resolution. nih.gov

In-situ Fourier-transform infrared spectroscopy (FTIR) is another powerful tool. It has been used to gain insights into the molecular-level reaction mechanisms during the formation of aluminosilicates, including the role of defects in activating the reactants. researchgate.net By monitoring the vibrational bands associated with Si-O-Si and Si-O-Al bonds, researchers can follow the geopolymerization reaction as it happens. rsc.org

The application of in-situ techniques is crucial for:

Understanding Reaction Pathways: Directly observing the sequence of chemical reactions and phase transformations.

Validating Kinetic Models: Providing real-time data to confirm or refine models of geopolymerization and crystallization.

Optimizing Synthesis: Allowing for the rapid assessment of how changes in temperature, pH, or composition affect the reaction kinetics and final product.

Assessing Durability: Simulating application conditions (e.g., exposure to heat or leaching solutions) while simultaneously characterizing structural changes, providing direct insight into degradation mechanisms. rsc.org

Developing and refining these in-situ methodologies will be key to bridging the gap between the initial precursor mix and the final performance of the material, enabling more precise control over the synthesis process.

Addressing Fundamental Questions in Hydrate Crystallization and Amorphous-to-Crystalline Transitions

This compound gels are often metastable amorphous precursors that can, under certain conditions, transform into more stable crystalline structures, such as zeolites. rsc.org Understanding this amorphous-to-crystalline transition is a fundamental scientific challenge with significant practical implications for the long-term stability and functionality of these materials.

Key questions at this research frontier include:

What are the nucleation mechanisms? The process by which the first stable crystalline nuclei form within the amorphous gel is not fully understood. It is known that factors like temperature, time, precursor composition, and alkalinity drastically affect crystallization kinetics. rsc.orggoogle.com For example, the formation of crystalline aluminosilicates is dependent on reagent concentration, molar ratios, and aging temperatures. google.com Some studies suggest that crystallization can proceed through the attachment of pre-crystallized nanoparticles. rsc.org

What is the role of the amorphous precursor's structure? There appears to be a strong correlation between the structural characteristics of the initial amorphous gel and the stoichiometry of the final crystalline product. rsc.org This suggests that the gel is not a completely random network but possesses some degree of short- or medium-range order that templates the subsequent crystallization.

How does the Al³⁺ coordination change? Crystallization often requires a change in the coordination environment of the aluminum atoms, typically from tetrahedral (Al[IV]) in the gel to octahedral (Al[VI]) in some crystalline hydrate phases. nih.gov An amorphous sodium aluminate hydrate has been identified as a potential intermediate phase that facilitates this coordination change before the final crystallization. osti.gov

How can we control the final crystalline phase? The ability to direct the crystallization towards a specific zeolite structure (e.g., Zeolite A, Faujasite) is highly desirable for creating materials with tailored porosity for applications in catalysis and separations. researchgate.netgoogle.com This control depends on a complex interplay of factors, including the use of seeding, specific precursor ratios, and hydrothermal treatment conditions. google.commdpi.com

Investigating the dissolution of amorphous silica has shown that, contrary to expectations, its dissolution rate can have a non-linear dependence on driving force, similar to crystalline quartz. nih.gov This suggests that even in amorphous materials, the removal of atoms or molecular units can be a nucleated process that increases the surface free energy, a concept that could be applicable to the dissolution and restructuring that precedes the crystallization of N-A-S-H gels. nih.gov

Prospects for Advanced Functional Materials Based on this compound

The research frontiers in modeling, rational design, and in-situ characterization are converging towards a single overarching goal: the development of advanced functional materials based on this compound. While its primary application has been in the field of construction as a low-carbon binder, its inherent properties and tunable nature open up a wide range of future possibilities. frontiersin.org

Prospects for advanced applications include:

Engineered Adsorbents and Membranes: By precisely controlling the pore structure and surface chemistry through rational design, N-A-S-H based materials can be fabricated into high-efficiency adsorbents. Novel mesoporous nanocomposites of sodium aluminum silicate (B1173343) hydrate have already shown high efficiency in removing heavy metal ions like Pb(II) and Cu(II) from aqueous solutions. researchgate.net

Catalysis and Catalyst Supports: The controlled transformation of N-A-S-H gels into specific zeolite structures with well-defined microporosity creates opportunities in catalysis. The aluminosilicate framework can provide acidic sites and a high surface area, making these materials suitable as catalysts or catalyst supports.

Waste Immobilization: The ability of the aluminosilicate network to chemically incorporate and physically encapsulate hazardous cations is a key property. bohrium.com Enhanced understanding of N-A-S-H chemistry will lead to more robust and durable materials for the safe, long-term storage of nuclear and industrial waste.

Thermochemical Heat Storage: The hydration and dehydration of the aluminosilicate structure involve significant energy exchange. This has led to research into the suitability of alkali-activated geopolymers for thermochemical heat storage applications. osti.gov

Smart and Reconfigurable Materials: Drawing inspiration from the design of architected materials, future research could explore incorporating responsive or reconfigurable elements into the N-A-S-H matrix, leading to materials whose properties can be tuned in-situ. harvard.edunih.gov

The realization of these prospects depends on overcoming the methodological challenges outlined in the preceding sections. A deeper, more predictive understanding of the N-A-S-H system at the molecular level is the foundation upon which these next-generation functional materials will be built. rsc.orgacs.org

Q & A

Q. What are the established synthesis methods for aluminium sodium orthosilicate hydrate, and how do reaction conditions influence its crystallinity?

this compound (Na₂Al₂Si₂O₈·xH₂O) is typically synthesized via ion-exchange methods or hydrothermal processes. A common approach involves combining sodium, aluminium, and silicate precursors under alkaline conditions. For example, sodium hydroxide, aluminium salts (e.g., aluminium acetate), and tetraethyl orthosilicate (TEOS) can be reacted in a controlled pH environment (10–11.5) to form the hydrated aluminosilicate framework . Key parameters affecting crystallinity include:

  • pH : Higher alkalinity promotes silicate polymerization and framework stability .
  • Temperature : Hydrothermal treatment at 80–120°C enhances crystallinity and ion-exchange capacity .
  • Aging time : Prolonged aging (24–48 hours) improves structural ordering .

Q. How can the ion-exchange capacity of this compound be experimentally determined?

The ion-exchange capacity is measured using batch experiments:

Sample preparation : Suspend the compound in hard water (containing Ca²⁺/Mg²⁺ ions).

Kinetic studies : Monitor ion removal over time via atomic absorption spectroscopy (AAS) or titration .

Capacity calculation : Use the formula:

Q=(C0Ce)VmQ = \frac{(C_0 - C_e)V}{m}

where QQ = capacity (mmol/g), C0C_0 = initial ion concentration, CeC_e = equilibrium concentration, VV = solution volume, and mm = mass of adsorbent.
Compare results with permutit (a commercial zeolite analogue) to validate performance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of alkaline dust particles .
  • Spill management : Neutralize residues with dilute acetic acid and dispose of as hazardous waste .
  • Storage : Keep in airtight containers to prevent carbonation (reaction with CO₂ degrades silicate frameworks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ion-exchange efficiencies across studies?

Discrepancies often arise from variations in:

  • Material properties : Surface area, pore size, and Al/Si ratio significantly impact performance. Use BET analysis and SEM to correlate structural features with efficiency .
  • Experimental conditions : Standardize pH (10–11), temperature (25°C), and ionic strength when comparing datasets .
  • Data normalization : Express capacity per unit surface area (mmol/m²) instead of mass to account for morphological differences .

Q. What advanced spectroscopic techniques characterize the structural stability of this compound under varying pH conditions?

  • FTIR : Identify shifts in Si-O-Al (950–1050 cm⁻¹) and Si-O-Si (700–800 cm⁻¹) bonds to assess framework degradation at extreme pH .
  • XRD : Monitor crystallinity loss (e.g., peak broadening) after exposure to acidic (pH < 4) or highly alkaline (pH > 12) environments .
  • TGA : Quantify hydration/dehydration behavior (weight loss at 100–300°C) to evaluate thermal stability .

Q. How does the ion-exchange selectivity of this compound compare to other aluminosilicates in complex matrices (e.g., wastewater)?

Design competitive ion-exchange experiments:

Prepare solutions with mixed ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺).

Measure selectivity coefficients (KCa/MgK_{Ca/Mg}) using the Gaines-Thomas equation .

Compare with zeolite-A or clinoptilolite.
this compound often shows higher Ca²⁺ affinity due to its tailored pore geometry and charge density .

Q. What strategies optimize the regeneration cycles of this compound in water-softening applications?

  • Regenerant solution : Use 10% NaCl brine to displace adsorbed Ca²⁺/Mg²⁺ ions .
  • Cycling stability : After 5–10 regeneration cycles, analyze capacity retention via AAS. Capacity loss >20% indicates structural collapse, necessitating synthesis parameter adjustments (e.g., higher Al content for framework stability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.